Imidafenacin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O.ClH/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H2,21,24);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVKCGOEUKOSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Imidafenacin Hydrochloride: A Deep Dive into its Mechanism of Action on Muscarinic Receptors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of imidafenacin hydrochloride, a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs). Developed for the treatment of overactive bladder (OAB), imidafenacin's efficacy stems from its specific interactions with muscarinic receptor subtypes in the urinary bladder. This document details its binding affinities, functional activities, the signaling pathways it modulates, and the experimental protocols used to elucidate its pharmacological profile.
Core Mechanism of Action: Selective Muscarinic Antagonism
Imidafenacin is an antimuscarinic agent that exerts its therapeutic effects by competitively antagonizing acetylcholine at postsynaptic muscarinic receptors. Its primary site of action is the detrusor muscle of the urinary bladder, where it inhibits involuntary contractions, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary frequency and urgency incontinence.[1][2][3]
A key feature of imidafenacin is its selectivity for M3 and M1 muscarinic receptor subtypes over the M2 subtype.[1][4][5] This selectivity profile is crucial for its favorable balance of efficacy and tolerability.
-
M3 Receptor Antagonism: The M3 receptor is the primary mediator of detrusor muscle contraction.[6][7] By blocking this receptor, imidafenacin directly inhibits the contractile signals, leading to bladder relaxation.[1][8]
-
M1 Receptor Antagonism: M1 receptors are present on presynaptic nerve terminals in the bladder and are thought to facilitate the release of acetylcholine in a positive feedback loop.[9][10] Imidafenacin's antagonism of M1 receptors can therefore reduce acetylcholine release, further contributing to the relaxation of the detrusor muscle.[1][4]
-
Lower Affinity for M2 Receptors: While M2 receptors are the most abundant muscarinic subtype in the bladder, their primary role is to inhibit β-adrenoceptor-mediated relaxation.[11][12] Imidafenacin's lower affinity for M2 receptors is advantageous, as it minimizes interference with the sympathetic nervous system's ability to promote bladder relaxation and may be associated with a lower incidence of certain side effects.[1][4]
Quantitative Analysis of Receptor Affinity and Functional Activity
The following tables summarize the quantitative data on imidafenacin's binding affinity and functional antagonism at muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (Ki) of Imidafenacin
| Receptor Subtype | Human (expressed in CHO-K1 cells) Ki (nmol/L) |
| M1 | High Affinity[1][13] |
| M2 | Lower Affinity[1][13] |
| M3 | High Affinity[1][13] |
| M4 | Data not readily available in public literature |
| M5 | Data not readily available in public literature |
Note: Specific numerical Ki values for imidafenacin across all five human muscarinic receptor subtypes from a single comparative study are not consistently reported in the publicly available literature. The data indicates a clear preference for M1 and M3 over M2 receptors.
Table 2: Functional Antagonism (pA2) and Inhibitory Potency (IC50) of Imidafenacin
| Parameter | Species | Tissue/Assay | Value | Reference |
| pA2 (M3) | Rat | Ileum (Carbachol-induced contraction) | 8.6 | [1] |
| pA2 (M1) | Rat | Vas Deferens (McN-A-343-induced contraction) | 8.5 | [1] |
| pA2 (M2) | Rat | Atria (Carbachol-induced inhibition of isoprenaline-stimulated tachycardia) | 7.7 | [1] |
| IC50 | Rat | Salivary Gland (Acetylcholine-induced K+ efflux) | 1.8 nmol/L | [1] |
| IC50 | Rat | Bladder Detrusor (Carbachol-induced contraction) | 1.1 nmol/L | [8] |
Table 3: Muscarinic Receptor Affinity of Imidafenacin Metabolites
| Metabolite | Receptor Affinity |
| M-2 | Low |
| M-4 | Low |
| M-9 | Low |
Signaling Pathways Modulated by Imidafenacin
Imidafenacin's antagonism of M1, M2, and M3 receptors interferes with their respective downstream signaling cascades.
M3 Receptor Signaling Pathway in Detrusor Smooth Muscle
M3 receptors are coupled to the Gq/11 family of G proteins. Acetylcholine binding to M3 receptors initiates a signaling cascade that leads to smooth muscle contraction. Imidafenacin blocks this pathway at the receptor level.
M2 Receptor Signaling Pathway in Detrusor Smooth Muscle
M2 receptors are coupled to the Gi/o family of G proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP counteracts the relaxing effects of β-adrenergic stimulation. Imidafenacin has a lower affinity for M2 receptors, resulting in less interference with this pathway compared to non-selective antagonists.
Presynaptic M1 Receptor Signaling Pathway
Presynaptic M1 receptors on cholinergic nerve terminals are coupled to Gq/11 proteins. Their activation by acetylcholine enhances further acetylcholine release. Imidafenacin's antagonism of these receptors reduces this positive feedback.
Detailed Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of imidafenacin for muscarinic receptor subtypes.
Objective: To quantify the binding affinity of imidafenacin for M1, M2, and M3 muscarinic receptor subtypes.
Materials:
-
Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1, M2, or M3).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.
-
Unlabeled this compound.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Scintillation cocktail.
-
Glass fiber filters.
-
96-well microplates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer to a desired protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A range of concentrations of unlabeled imidafenacin.
-
A fixed concentration of [³H]-NMS (typically at or below its Kd value).
-
Membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the imidafenacin concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Isolated Bladder Strip Functional Assay
This protocol details the methodology for assessing the functional antagonism of imidafenacin on carbachol-induced contractions in isolated rat bladder detrusor strips.
Objective: To determine the potency (pA2 value) of imidafenacin in antagonizing M3 receptor-mediated smooth muscle contraction.
Materials:
-
Male Sprague-Dawley rats.
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7).
-
Carbachol (muscarinic agonist).
-
This compound.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Euthanize a rat and excise the urinary bladder. Place the bladder in cold Krebs-Henseleit solution. Remove the urothelium and cut the detrusor muscle into longitudinal strips (e.g., 2 mm wide and 10 mm long).
-
Mounting: Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.
-
Equilibration: Apply an initial tension (e.g., 1 g) and allow the strips to equilibrate for at least 60 minutes, with periodic washing and tension adjustment.
-
Contraction Induction: Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissues and incubate with a fixed concentration of imidafenacin for a predetermined period (e.g., 30 minutes).
-
Repeat Contraction Induction: In the presence of imidafenacin, generate a second cumulative concentration-response curve for carbachol.
-
Data Analysis:
-
Plot the contractile response as a percentage of the maximum response against the logarithm of the carbachol concentration.
-
Determine the EC50 values for carbachol in the absence and presence of imidafenacin.
-
Calculate the dose ratio (DR) = EC50 (with antagonist) / EC50 (without antagonist).
-
Construct a Schild plot (log(DR-1) vs. log[imidafenacin]) to determine the pA2 value, which is a measure of the antagonist's affinity.
-
Conclusion
This compound is a highly effective and selective muscarinic receptor antagonist for the treatment of overactive bladder. Its mechanism of action is primarily driven by its high affinity for and antagonism of M3 and M1 muscarinic receptors, leading to the inhibition of detrusor muscle contraction and a reduction in acetylcholine release. Its lower affinity for M2 receptors contributes to its favorable side effect profile. The quantitative data from binding and functional assays, along with a clear understanding of the underlying signaling pathways, provide a robust pharmacological basis for its clinical utility. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development in the field of muscarinic receptor pharmacology.
References
- 1. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is Imidafenacin used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dovepress.com [dovepress.com]
- 6. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Function, signal transduction mechanisms and plasticity of presynaptic muscarinic receptors in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prejunctional M1 facilitory and M2 inhibitory muscarinic receptors mediate rat bladder contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
The Initial Discovery and Development of Imidafenacin: A Technical Overview
Foreword
Imidafenacin stands as a significant advancement in the pharmacological management of overactive bladder (OAB). Its development narrative is a compelling case study in targeted drug design, emphasizing receptor selectivity to enhance therapeutic efficacy while mitigating adverse effects. This technical guide provides an in-depth exploration of the initial discovery and development history of Imidafenacin, tailored for researchers, scientists, and drug development professionals. We will delve into the core preclinical and pharmacological data, present detailed experimental methodologies, and visualize the key signaling pathways integral to its mechanism of action.
Genesis of Imidafenacin: Discovery and Development Timeline
Imidafenacin, identified by the code KRP-197 or ONO-8025, was discovered and developed by the Japanese pharmaceutical company, Kyorin Pharmaceutical Co., Ltd. [1]. Recognizing the need for a more tolerable treatment for OAB, Kyorin's research focused on developing a muscarinic receptor antagonist with a specific pharmacological profile.
The development and commercialization of Imidafenacin have been marked by a series of strategic collaborations and approvals:
-
Co-development and Co-marketing: In Japan, Imidafenacin was co-developed and co-marketed with Ono Pharmaceutical Co., Ltd. [2][3][4].
-
First Approval: The drug received its first approval in Japan on April 17, 2007, and was subsequently launched in June 2007 under the brand names Uritos® (by Kyorin) and Staybla® (by Ono)[2][3][5][6].
-
Global Partnerships: Kyorin Pharmaceutical entered into several agreements to expand Imidafenacin's global reach:
-
Eisai Co., Ltd.: Granted exclusive rights for development and marketing in China, India, Sri Lanka, and ASEAN countries in 2009[1].
-
Daiichi Sankyo Brasil: An agreement for development and marketing in Brazil was reached in 2011[7].
-
R-Pharm: Exclusive rights for development and marketing in Russia and neighboring nations were granted in 2014[6].
-
Faes Farma, S.A.: A collaboration for exclusive development and distribution rights in Latin America was established in 2018[8].
-
Pharmacological Profile: Mechanism of Action and Receptor Selectivity
Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs). Its therapeutic effect in OAB stems from its high affinity for the M3 and M1 receptor subtypes and a comparatively lower affinity for the M2 subtype[9][10]. This selectivity is crucial for its favorable side-effect profile.
The detrusor muscle of the bladder, which is responsible for bladder contraction, is rich in M3 receptors. By blocking these receptors, Imidafenacin inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary urgency and frequency[10][11].
The M1 receptors are believed to be involved in the prejunctional facilitation of acetylcholine release in the bladder. Antagonism of M1 receptors by Imidafenacin may further contribute to the reduction of bladder hyperactivity[9][10].
The lower affinity for M2 receptors, which are also present in the bladder but are more predominant in cardiac tissue, contributes to a reduced risk of cardiac side effects. Furthermore, the selectivity of Imidafenacin for bladder receptors over those in the salivary glands is a key factor in the lower incidence of dry mouth, a common and often treatment-limiting side effect of less selective antimuscarinic agents[9].
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from preclinical studies that characterize the pharmacological profile of Imidafenacin.
Table 1: Muscarinic Receptor Binding Affinities of Imidafenacin in Rat Tissues
| Tissue | Predominant Receptor Subtypes | Dissociation Constant (Kd) (nM) |
| Submaxillary Gland | M1, M3 | 0.4 - 0.7 |
| Prostate | M1, M3 | 0.4 - 0.7 |
| Cerebral Cortex | M1 | 0.4 - 0.7 |
| Bladder | M2, M3 | 1.2 - 1.4 |
| Lung | M2, M3 | 1.2 - 1.4 |
| Colon | M2, M3 | 1.2 - 1.4 |
| Heart | M2 | 2.2 - 4.5 |
| Cerebellum | M2 | 2.2 - 4.5 |
Data from radioligand binding assays using [3H]imidafenacin.
Table 2: In Vitro and In Vivo Pharmacological Activity of Imidafenacin
| Parameter | Species | Experimental Model | Value |
| In Vitro | |||
| IC50 for M3 Receptor | - | - | 0.3 nM |
| In Vivo | |||
| ID50 (Inhibition of CCh-induced bladder capacity decrease) | Rat | Conscious rats | 0.055 mg/kg |
| ID30 (Inhibition of distention-induced rhythmic bladder contraction) | Rat | Conscious rats | 0.17 mg/kg |
| ID50 (Inhibition of CCh-stimulated salivary secretion) | Rat | Conscious rats | 1.5 mg/kg |
| Minimum Effective Dose (Increase in bladder capacity) | Rat | Urethane-anesthetized rats | 0.003 mg/kg (i.v.) |
Key Experimental Protocols
This section details the methodologies employed in the pivotal preclinical studies that elucidated the pharmacological properties of Imidafenacin.
Radioligand Binding Assays for Muscarinic Receptor Affinity
Objective: To determine the binding affinity (Kd and Ki values) of Imidafenacin for muscarinic receptor subtypes in various tissues.
Protocol:
-
Tissue Preparation: Tissues (e.g., rat bladder, submaxillary gland, heart, brain regions) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.
-
Binding Assay:
-
Saturation Binding: Membrane preparations are incubated with increasing concentrations of a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]imidafenacin) in the absence (total binding) or presence (non-specific binding) of a high concentration of a non-labeled antagonist (e.g., atropine).
-
Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing drug (Imidafenacin).
-
-
Incubation: Incubations are typically carried out at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd). Competition binding data are analyzed using non-linear regression to determine the IC50 value, from which the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
In Vivo Assessment of Bladder Function and Salivary Secretion in Rats
Objective: To evaluate the functional effects of Imidafenacin on bladder capacity, bladder contractions, and salivary secretion in living animals.
Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are used.
-
Bladder Capacity and Rhythmic Contractions:
-
Animals are anesthetized (e.g., with urethane).
-
A catheter is inserted into the bladder via the urethra for cystometry.
-
The bladder is filled with saline at a constant rate to induce rhythmic contractions.
-
Bladder pressure is monitored to measure bladder capacity and the frequency and amplitude of contractions.
-
Imidafenacin or vehicle is administered intravenously or orally, and the effects on bladder parameters are recorded.
-
-
Carbamylcholine (CCh)-Induced Decrease in Bladder Capacity:
-
Conscious rats are used.
-
A bladder catheter is implanted for saline infusion.
-
CCh, a muscarinic agonist, is administered to induce bladder contractions and decrease bladder capacity.
-
Imidafenacin is administered prior to CCh, and its ability to prevent the CCh-induced decrease in bladder capacity is quantified to determine the ID50.
-
-
Salivary Secretion:
-
Animals are anesthetized.
-
The submandibular duct is cannulated to collect saliva.
-
Salivation is stimulated by the administration of a muscarinic agonist (e.g., CCh or pilocarpine).
-
Imidafenacin is administered, and its inhibitory effect on the volume of secreted saliva is measured to determine the ID50.
-
Signaling Pathways
The therapeutic and adverse effects of Imidafenacin are dictated by its interaction with the signaling pathways downstream of M1, M2, and M3 muscarinic receptors.
M3 and M1 Receptor Signaling in the Bladder Detrusor Muscle
Activation of M3 receptors on the detrusor smooth muscle by acetylcholine is the primary driver of bladder contraction. M1 receptor activation on presynaptic nerve terminals is thought to enhance acetylcholine release, further promoting contraction. Imidafenacin's antagonism of both these receptors leads to bladder relaxation and increased capacity.
References
- 1. Muscarinic receptor binding of the novel radioligand, [3h]imidafenacin in the human bladder and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland [mdpi.com]
- 6. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urology-textbook.com [urology-textbook.com]
- 8. ics.org [ics.org]
- 9. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
Imidafenacin's affinity and selectivity for M1, M2, and M3 receptors
An In-depth Technical Guide to Imidafenacin's Affinity and Selectivity for M1, M2, and M3 Muscarinic Receptors
Introduction
Imidafenacin is a potent and selective antimuscarinic agent developed for the treatment of overactive bladder (OAB). Its clinical efficacy is rooted in its specific pharmacological profile at the muscarinic acetylcholine receptor subtypes, particularly M1, M2, and M3. This document provides a comprehensive technical overview of imidafenacin's binding affinity and functional selectivity for these key receptors, intended for researchers, scientists, and drug development professionals. The information is compiled from various in vitro and in vivo studies, detailing the experimental methodologies and presenting the quantitative data for comparative analysis.
Receptor Binding Affinity
The affinity of a ligand for its receptor is a fundamental measure of their interaction strength, typically quantified by the inhibition constant (Ki). This value is determined through competitive radioligand binding assays, where the test compound (imidafenacin) competes with a radiolabeled ligand for binding to the receptor. Studies on recombinant human muscarinic receptors expressed in cell lines, such as Chinese Hamster Ovary (CHO) cells, provide a clean system for assessing subtype selectivity.
Imidafenacin demonstrates a distinct selectivity profile, exhibiting higher affinity for the M1 and M3 receptor subtypes compared to the M2 subtype.[1] This profile is crucial for its therapeutic action, as M3 receptors are primarily responsible for detrusor muscle contraction in the bladder, while M1 receptors are also implicated in bladder function.[1][2]
Data Presentation: Binding Affinity (Ki)
The following table summarizes the binding affinity data for imidafenacin at human M1, M2, and M3 muscarinic receptors.
| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |
| Imidafenacin | hM1 | Low nM range | Recombinant human muscarinic receptors | [1] |
| hM2 | Higher than M1/M3 | Recombinant human muscarinic receptors | [1] | |
| hM3 | Low nM range | Recombinant human muscarinic receptors | [1] |
Note: Specific Ki values from a single comparative study were not available in the searched literature, but the relative affinity profile is consistently reported as M3 ≈ M1 > M2.[1]
Functional Antagonist Potency
Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist, providing a measure of potency (e.g., pA2 or IC50). The pA2 value, derived from a Schild analysis, represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is a robust measure of competitive antagonism.
Functional studies corroborate the binding data, showing that imidafenacin is a more potent antagonist at M3 and M1 receptors than at M2 receptors.[1] These assays are often conducted in isolated tissues that endogenously express these receptors, such as the urinary bladder (predominantly M3 for contraction) and salivary glands.[1][2]
Data Presentation: Functional Antagonism (pA2)
The table below presents data on the functional antagonist potency of imidafenacin.
| Parameter | M3 Receptor (Rat Bladder) | M1 Receptor (Rat Bladder) | M2 Receptor | Reference |
| Assay | Carbamylcholine-induced contraction | Acetylcholine release | (Various) | [1] |
| pA2 / Potency | High | High | Low | [1] |
Note: Specific pA2 values for imidafenacin across all three receptor subtypes from a single study are not detailed in the available literature. However, functional assays confirm higher antagonist activity at M1 and M3 receptors compared to M2.[1]
Experimental Protocols
Competitive Radioligand Binding Assay
This assay quantifies the affinity of a test compound (imidafenacin) by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.
-
Receptor Source: Membranes from CHO cells stably expressing recombinant human M1, M2, or M3 muscarinic receptor subtypes.[3]
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist, is commonly used.[4]
-
Assay Buffer: Typically a buffer such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.[5]
-
Procedure:
-
Receptor membranes (10-20 µg protein) are incubated in assay buffer.
-
A fixed concentration of [³H]NMS (close to its Kd value) is added.
-
Increasing concentrations of the unlabeled competitor (imidafenacin) are added to serially diluted wells.
-
The mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).[5]
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine (e.g., 1-10 µM).
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), trapping the receptor-bound radioligand.[5]
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of imidafenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Competitive Radioligand Binding Assay Workflow
Schild Analysis for pA2 Determination
This functional assay determines the potency of a competitive antagonist by measuring the parallel rightward shift it causes in an agonist's concentration-response curve.
-
Tissue Preparation: Longitudinal smooth muscle strips (~4 x 10 mm) are prepared from the rat urinary bladder body.[6][7]
-
Apparatus: Tissues are suspended in organ baths containing a physiological salt solution (e.g., Tyrode's or Krebs solution) at 37°C, aerated with 95% O₂ / 5% CO₂.[6][8] Isometric tension is recorded using a force transducer.
-
Procedure:
-
After an equilibration period, a cumulative concentration-response curve to an agonist (e.g., carbachol, 10 nM - 300 µM) is generated to establish a control response.[6]
-
The tissue is washed to restore baseline tension.
-
The tissue is incubated with a fixed concentration of the antagonist (imidafenacin) for a set period (e.g., 30 minutes).[6]
-
A second cumulative concentration-response curve to the agonist is generated in the presence of imidafenacin.
-
Steps 2-4 are repeated with increasing concentrations of imidafenacin (typically at least 3 concentrations).
-
-
Data Analysis:
-
The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.
-
For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.0.
-
The pA2 value is determined by the x-intercept of the regression line.
-
Schild Analysis Experimental Workflow
Muscarinic Receptor Signaling Pathways
The differential affinity and potency of imidafenacin at M1, M2, and M3 receptors are pharmacologically significant due to the distinct signaling pathways these receptors activate.
-
M1 and M3 Receptors: These receptors couple to Gαq/11 G-proteins.[9][10] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). In smooth muscle, the elevated Ca²⁺ leads to contraction.
-
M2 Receptors: These receptors couple to Gαi/o G-proteins.[11] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In tissues like the bladder, where β-adrenergic stimulation causes relaxation via cAMP, M2 receptor activation can counteract this relaxation, indirectly promoting contraction.
References
- 1. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. The human muscarinic M1 acetylcholine receptor, when express in CHO cells, activates and downregulates both Gq alpha and G11 alpha equally and non-selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability Characteristics of Imidafenacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist of muscarinic M3 and M1 receptors, developed for the treatment of overactive bladder (OAB).[1] As a synthetic anticholinergic agent, it effectively reduces the frequency of urination by inhibiting involuntary bladder contractions. Marketed in Japan under the trade names Staybla and Uritos, imidafenacin's efficacy and safety profile make it a significant compound in urological pharmacology.
This technical guide provides a comprehensive overview of the core physicochemical properties of imidafenacin hydrochloride, focusing on its solubility and stability characteristics. Understanding these parameters is critical for all stages of drug development, from preformulation and formulation design to ensuring the quality, efficacy, and safety of the final drug product. This document details available solubility data, stability under various stress conditions, and the experimental protocols for these assessments, providing a valuable resource for researchers and professionals in the pharmaceutical sciences.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide hydrochloride |
| Molecular Formula | C₂₀H₂₂ClN₃O |
| Molecular Weight | 355.87 g/mol |
| CAS Number | 893421-54-0 (for hydrochloride) |
| Appearance | White solid (presumed) |
| Mechanism of Action | Selective antagonist of muscarinic M1 and M3 receptors. Antagonism of M3 receptors in the bladder's detrusor muscle prevents contraction. Antagonism of M1 receptors on parasympathetic neurons reduces acetylcholine release.[1] |
Solubility Characteristics
Quantitative solubility data for this compound in various solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information.
| Solvent / Medium | Solubility |
| Water | Soluble (Specific quantitative data not available) |
| Methanol | Soluble (Specific quantitative data not available) |
| 0.1 N HCl | Soluble (Specific quantitative data not available) |
| Phosphate Buffer (pH 7.2) | Data is limited and requires further confirmation. |
| Ethanol | Data is limited and requires further confirmation. |
| Dimethyl Sulfoxide (DMSO) | Data is limited and requires further confirmation. |
| N,N-dimethylformamide | Data is limited and requires further confirmation. |
It is important to note that the lack of specific, publicly available quantitative solubility data necessitates empirical determination for formulation development purposes.
Experimental Protocol for Solubility Determination (General Method)
A standardized experimental protocol for determining the equilibrium solubility of a compound like this compound, often referred to as the shake-flask method, is detailed below.
-
Preparation of Solutions: Prepare a series of solutions of the desired solvents (e.g., water, phosphate buffers of varying pH, ethanol).
-
Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial).
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A rotary shaker is typically used for this purpose.
-
Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.
-
Analysis: Dilute the filtered solution appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.
Stability Characteristics
The chemical stability of this compound is a critical attribute that influences its shelf-life and the potential for degradation product formation. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Forced Degradation Studies
A Chinese patent (CN103063795A) describes a forced degradation study for imidafenacin, providing insight into its stability under various stress conditions. The study aimed to generate potential degradation products to ensure the specificity of an HPLC method for purity and content analysis.
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 1 mol/L Hydrochloric Acid, placed for 4 hours. |
| Alkali Hydrolysis | 1 mol/L Sodium Hydroxide, placed for 4 hours. |
| Oxidative Degradation | (Details not fully specified in the abstract, but typically involves reagents like hydrogen peroxide). |
The patent indicates that the HPLC method developed was able to separate the main peak of imidafenacin from the peaks of degradation products formed under these stress conditions, demonstrating the method's stability-indicating nature. However, specific degradation products and the extent of degradation were not quantified in the available information. A separate study identified three process-related impurities in the raw material and tablets: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid, and 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide.
Experimental Protocols for Forced Degradation
The following protocols are based on the methodology described in patent CN103063795A for conducting forced degradation studies on imidafenacin.
4.2.1 General Sample Preparation: Accurately weigh approximately 10 mg of imidafenacin and place it in a 50 mL volumetric flask.
4.2.2 Acid Degradation:
-
Add 5 mL of 1 mol/L hydrochloric acid to the flask.
-
Allow the solution to stand for 4 hours at room temperature.
-
Neutralize the solution with 1 mol/L sodium hydroxide.
-
Dilute to volume with the specified solubilizer (e.g., a mixture of acetonitrile and phosphate buffer).
-
Further dilute an aliquot of this solution to a suitable concentration for HPLC analysis.
4.2.3 Alkali Degradation:
-
Add 5 mL of 1 mol/L sodium hydroxide to the flask.
-
Allow the solution to stand for 4 hours at room temperature.
-
Neutralize the solution with 1 mol/L hydrochloric acid.
-
Dilute to volume with the specified solubilizer.
-
Further dilute an aliquot of this solution to a suitable concentration for HPLC analysis.
4.2.4 Oxidative Degradation (General Protocol):
-
Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the flask.
-
Monitor the reaction over time at a controlled temperature.
-
Once sufficient degradation has occurred, quench the reaction if necessary.
-
Dilute the solution to a suitable concentration for HPLC analysis.
4.2.5 Analytical Method for Stability Testing: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed.
-
Column: C18, 5 µm, 250 x 4.6 mm (I.D.)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mmol/L disodium phosphate, pH adjusted to 7.45 with phosphoric acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
Visualizations
Signaling Pathway of Imidafenacin
Imidafenacin exerts its therapeutic effect by antagonizing M1 and M3 muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger a specific intracellular signaling cascade. The diagram below illustrates this pathway, which is inhibited by imidafenacin.
References
The Pivotal Roles of CYP3A4 and UGT1A4 in the Metabolism of Imidafenacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is an antimuscarinic agent utilized in the treatment of overactive bladder. A thorough understanding of its metabolic fate is crucial for predicting drug-drug interactions, ensuring patient safety, and optimizing therapeutic efficacy. This technical guide provides an in-depth analysis of the metabolic pathways of Imidafenacin, focusing on the central roles of Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the metabolic processes and experimental designs.
Metabolic Pathways of Imidafenacin
The metabolism of Imidafenacin is primarily biphasic, involving both Phase I oxidation and Phase II glucuronidation. The major enzymes responsible for these transformations are CYP3A4 and UGT1A4, respectively.[1]
Phase I Metabolism: CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Imidafenacin.[1] This process leads to the formation of several oxidative metabolites. The elimination of Imidafenacin is significantly reduced in the presence of CYP3A4 inhibitors, highlighting the critical role of this enzyme.[1]
Phase II Metabolism: UGT1A4 is the sole enzyme identified to catalyze the N-glucuronidation of Imidafenacin, forming the N-glucuronide metabolite.[1] This is a significant pathway in the overall clearance of the drug.
The following diagram illustrates the primary metabolic pathways of Imidafenacin.
References
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Imidafenacin
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed methods for the quantitative analysis of Imidafenacin and the determination of its related substances in bulk drug and pharmaceutical formulations using reversed-phase high-performance liquid chromatography (RP-HPLC).
Introduction
Imidafenacin, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, is a potent and selective antagonist of M3 and M1 muscarinic receptors used in the treatment of overactive bladder. To ensure the quality, safety, and efficacy of Imidafenacin in its active pharmaceutical ingredient (API) form and finished products, robust and reliable analytical methods are essential.[1] High-performance liquid chromatography (HPLC) is a precise, accurate, and specific technique widely used for this purpose.[1][2]
This application note details two validated RP-HPLC methods:
-
Method 1: An isocratic method for the assay (content determination) of Imidafenacin.
-
Method 2: A gradient method for the separation and determination of process-related impurities and degradation products.
Method 1: Assay of Imidafenacin (Isocratic)
This method is designed for the accurate quantification of Imidafenacin in bulk material or pharmaceutical dosage forms.
Experimental Protocol
Instrumentation and Reagents
-
HPLC system with UV or DAD detector
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade Acetonitrile
-
HPLC grade Water
-
Disodium hydrogen phosphate
-
Phosphoric acid
-
Imidafenacin Reference Standard (RS)
Chromatographic Conditions The operational parameters for the isocratic analysis are summarized in Table 1.
| Parameter | Specification |
| Chromatographic Column | C18, 5 µm, 250 x 4.6 mm I.D.[1] |
| Mobile Phase | Acetonitrile : 20 mM Disodium Phosphate (pH 7.45) = 37:63 (v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 220 nm[1] |
| Injection Volume | 10-20 µL |
| Run Time | Approximately 15 minutes |
| Data sourced from patent CN103063795A[1] |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 20 mM disodium phosphate solution in HPLC grade water. Adjust the pH to 7.45 using diluted phosphoric acid. Filter and degas the buffer. Mix 630 mL of this buffer with 370 mL of acetonitrile.[1]
-
Diluent Preparation: Mix acetonitrile and the 20 mM phosphate buffer in a 1:1 volume ratio.[1]
-
Standard Solution Preparation (approx. 0.1 mg/mL): Accurately weigh about 10 mg of Imidafenacin RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]
-
Sample Solution Preparation (approx. 0.1 mg/mL): Accurately weigh a quantity of sample (bulk drug or powdered tablets) equivalent to about 10 mg of Imidafenacin into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, allow to cool to room temperature, and dilute to volume with diluent. Filter through a 0.45 µm syringe filter if necessary.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution five times and check for system suitability (e.g., %RSD of peak area ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the content of Imidafenacin in the sample using the peak areas obtained from the standard and sample chromatograms.
Method 2: Determination of Related Substances (Gradient)
This method is optimized to separate Imidafenacin from its potential impurities, making it suitable for quality control and stability studies.
Experimental Protocol
Instrumentation and Reagents
-
Same as Method 1, requiring a gradient-capable HPLC pump.
-
An alternative column choice is a Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm), which can also provide effective separation.[2]
Chromatographic Conditions The gradient elution parameters are summarized in Table 2.
| Parameter | Specification |
| Chromatographic Column | C18, 5 µm, 250 x 4.6 mm I.D.[1] |
| Mobile Phase A | 20 mM Sodium Hydrogen Phosphate (pH 7.45 with Phosphoric Acid)[1] |
| Mobile Phase B | Acetonitrile[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 40 °C[1] |
| Detection Wavelength | 220 nm (Alternative: 210 nm for higher sensitivity to some impurities)[1][2] |
| Injection Volume | 10-50 µL[2] |
| Gradient Program | Time (min) |
| 0 | |
| 10 | |
| 15 | |
| 25 | |
| 35 | |
| Data primarily sourced from patent CN103063795A[1] |
Preparation of Solutions
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 2. Filter and degas both solutions before use.[1]
-
Diluent: Acetonitrile is a suitable diluent.[2]
-
Sample Solution Preparation (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the Imidafenacin sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[2]
Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition (65% A, 35% B) until a stable baseline is achieved.
-
Inject a blank (acetonitrile) to identify any system peaks.
-
Inject the sample solution.
-
Identify the principal peak of Imidafenacin and any impurity peaks.
-
Calculate the percentage of each impurity, typically by area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.
Experimental Workflow
The general workflow for HPLC analysis of Imidafenacin is illustrated below.
References
- 1. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 2. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]
Application Notes and Protocols: Elucidating the Cellular Effects of Imidafenacin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the cellular and molecular effects of Imidafenacin, a potent and selective muscarinic receptor antagonist. The following sections detail the relevant cell models, quantitative data on Imidafenacin's activity, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.
Introduction to Imidafenacin
Imidafenacin is a well-established antimuscarinic agent primarily used for the treatment of overactive bladder (OAB).[1][2] Its therapeutic efficacy stems from its high affinity for M3 and M1 muscarinic acetylcholine receptors, which are abundant in the bladder detrusor muscle and urothelium, coupled with a lower affinity for the M2 receptor subtype.[1][3][4][5] This receptor selectivity contributes to its targeted action on the urinary bladder, reducing involuntary contractions and urgency, while potentially offering a more favorable side-effect profile compared to less selective antimuscarinic drugs.[5][6][7] Understanding the specific cellular responses to Imidafenacin is crucial for further drug development and for elucidating the nuanced mechanisms of bladder function and dysfunction.
Recommended Cell Culture Models
To effectively study the cellular effects of Imidafenacin, it is essential to select appropriate in vitro models that accurately reflect the target tissues. The following cell lines are recommended for investigating Imidafenacin's impact on the urinary bladder and for assessing its selectivity against salivary gland tissue, a common site of off-target effects for antimuscarinic agents.
-
Human Bladder Smooth Muscle Cells (HBSMC): These primary cells are an ideal model for studying the direct effects of Imidafenacin on the contractile cells of the detrusor muscle.[8][9][10][11] They endogenously express muscarinic receptors and allow for the investigation of downstream signaling events related to muscle contraction and relaxation.
-
SV-HUC-1 (Human Urothelial Cell Line): This immortalized human urothelial cell line provides a valuable tool for examining the effects of Imidafenacin on the bladder lining.[2][3][4][12][13] The urothelium is known to express muscarinic receptors and plays a role in bladder sensation and signaling.
-
Human Submandibular Gland (HSG) Cell Line: To assess the selectivity of Imidafenacin, the HSG cell line is a suitable model as it originates from salivary gland tissue and functionally expresses M3 muscarinic receptors, which are involved in salivation.[1][6][14][15]
Data Presentation: Quantitative Analysis of Imidafenacin Activity
The following tables summarize the key quantitative data regarding Imidafenacin's binding affinity and selectivity for muscarinic receptor subtypes.
Table 1: Muscarinic Receptor Binding Affinities (Ki values) of Imidafenacin
| Receptor Subtype | Ki (nM) | Reference |
| M1 | Low nM range | [8] |
| M2 | Higher Ki than M1/M3 | [1][3][4][5] |
| M3 | Low nM range | [8] |
Table 2: Tissue and Receptor Selectivity of Imidafenacin
| Parameter | Value | Reference |
| Bladder vs. Salivary Gland Contraction Preference | 8.8-fold preference for bladder | [7] |
| Affinity in Parotid Gland vs. Bladder Tissue | ~2-fold higher in parotid gland | [16] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language.
Caption: Imidafenacin competitively antagonizes acetylcholine at the M3 receptor.
Caption: A generalized workflow for studying Imidafenacin in cell culture.
Experimental Protocols
The following are detailed protocols for key experiments to assess the cellular effects of Imidafenacin.
Muscarinic Receptor Binding Assay (Radioligand Competition)
This protocol determines the binding affinity (Ki) of Imidafenacin for muscarinic receptors in a competitive binding format.
Materials:
-
Cell membrane preparations from HBSMC, SV-HUC-1, or HSG cells
-
[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
-
Imidafenacin stock solution
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well filter plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (for non-specific binding).
-
50 µL of varying concentrations of Imidafenacin (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
50 µL of [³H]-NMS at a concentration near its Kd.
-
100 µL of the cell membrane preparation (containing 20-50 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of the wells through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Imidafenacin concentration. Determine the IC₅₀ value (the concentration of Imidafenacin that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Imidafenacin.
Materials:
-
HBSMC, SV-HUC-1, or HSG cells
-
Complete cell culture medium
-
Imidafenacin stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of Imidafenacin in culture medium. Remove the old medium from the cells and add 100 µL of the Imidafenacin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Imidafenacin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the Imidafenacin concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).
Cell Proliferation Assay (BrdU Incorporation)
This immunoassay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA, providing a direct measure of cell proliferation.
Materials:
-
HBSMC, SV-HUC-1, or HSG cells
-
Complete cell culture medium
-
Imidafenacin stock solution
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody (conjugated to an enzyme like HRP)
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.
-
Fixation and Denaturation: Remove the labeling solution and fix the cells by adding the fixing/denaturing solution. Incubate for 30 minutes at room temperature. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.
-
Antibody Incubation: Wash the wells with a wash buffer. Add the anti-BrdU antibody solution to each well and incubate for 60-90 minutes at room temperature.
-
Substrate Addition: Wash the wells again to remove unbound antibody. Add the enzyme substrate to each well and incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the substrate used (e.g., 450 nm for TMB).
-
Data Analysis: Express the results as a percentage of the vehicle control and plot against the Imidafenacin concentration to assess its effect on cell proliferation.
Signaling Pathway Analysis (Calcium Flux Assay)
This assay measures changes in intracellular calcium concentration in response to muscarinic receptor activation and its modulation by Imidafenacin.
Materials:
-
HBSMC, SV-HUC-1, or HSG cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Imidafenacin stock solution
-
Muscarinic agonist (e.g., Carbachol)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Dye Loading: Remove the culture medium and wash the cells with HBSS. Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye solution for 30-60 minutes at 37°C.
-
Washing: After incubation, wash the cells with HBSS to remove any extracellular dye.
-
Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period.
-
Imidafenacin Pre-treatment: Add varying concentrations of Imidafenacin to the wells and incubate for a predetermined time (e.g., 10-20 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Add a muscarinic agonist (e.g., Carbachol) to the wells to stimulate the receptors. Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.
-
Data Analysis: Analyze the kinetic data to determine the peak fluorescence response. Plot the peak response against the agonist concentration in the presence and absence of different concentrations of Imidafenacin. This will allow for the determination of the antagonist's potency (e.g., by calculating the pA₂ value from a Schild plot).
Conclusion
The cell culture models and experimental protocols outlined in these application notes provide a robust framework for investigating the cellular effects of Imidafenacin. By employing these methods, researchers can gain valuable insights into the drug's mechanism of action, its selectivity, and its impact on bladder and salivary gland cell physiology. This knowledge is instrumental for the continued development of targeted and effective therapies for overactive bladder and related urological conditions.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. MTT (Assay protocol [protocols.io]
- 7. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Muscarinic Receptor Binding of Imidafenacin in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dmt.dk [dmt.dk]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, imidafenacin, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Establishing a Dose-Response Curve for Imidafenacin in vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidafenacin is a potent and selective antagonist of muscarinic M3 and M1 receptors, with a lower affinity for the M2 subtype. This pharmacological profile makes it an effective agent for the treatment of overactive bladder (OAB), as it primarily targets the receptors responsible for detrusor muscle contraction and acetylcholine release in the bladder. Establishing a clear dose-response relationship in vivo is a critical step in the preclinical development of such agents. These application notes provide detailed protocols for determining the efficacy and selectivity of Imidafenacin in rodent models, focusing on urodynamic parameters and common antimuscarinic side effects.
Signaling Pathway of Imidafenacin
Imidafenacin exerts its therapeutic effect by blocking muscarinic receptors in the bladder. The M3 receptors on the detrusor smooth muscle are the primary mediators of bladder contraction. By antagonizing these receptors, Imidafenacin leads to muscle relaxation and an increase in bladder capacity. Additionally, its antagonism of M1 receptors on parasympathetic neurons is thought to reduce acetylcholine release, further contributing to its efficacy.
Caption: Signaling pathway of Imidafenacin in the bladder.
Experimental Workflow
A typical workflow for establishing the in vivo dose-response curve for Imidafenacin involves a series of efficacy and safety pharmacology studies. The primary efficacy endpoint is often the increase in bladder capacity, measured by cystometry. Key safety endpoints include the assessment of common antimuscarinic side effects such as effects on salivation and colonic motility.
Caption: Experimental workflow for in vivo dose-response studies.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies on Imidafenacin in rats. These data can be used to construct dose-response curves for both efficacy and side effects.
Table 1: Dose-Dependent Effect of Intravenous Imidafenacin on Bladder Capacity in Anesthetized Rats
| Dose (mg/kg, i.v.) | Minimum Effective Dose for Bladder Capacity Increase |
| Imidafenacin | 0.003 |
Data adapted from a study using intermittent cystometry in urethane-anesthetized rats.
Table 2: Dose-Dependent Inhibitory Effects of Intravenous Imidafenacin on Bladder Function and Side Effects in Rats
| Parameter | Route | Doses Tested (µg/kg) | Effect |
| Single Unit Afferent Activity (Capsaicin Sensitive C Fibers) | i.v. | 0.3 - 30 (cumulative) | Inhibition at the highest dose |
| Rhythmic Bladder Contractions | i.v. | Not specified | Potent inhibition |
| Salivary Secretion | i.v. | Not specified | Inhibition |
Data compiled from studies investigating the effects of Imidafenacin on bladder afferent nerves and selectivity.
Experimental Protocols
Urodynamic Assessment: Cystometry in Anesthetized Rats
This protocol is designed to measure the effect of Imidafenacin on bladder capacity.
a. Animal Preparation:
-
Species: Female Sprague-Dawley rats.
-
Anesthesia: Urethane (1.2 g/kg, subcutaneous injection).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the urinary bladder.
-
Insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.
-
Connect the bladder catheter to a three-way stopcock, which is linked to a pressure transducer and a syringe pump.
-
b. Drug Administration:
-
Route: Intravenous (i.v.) via the femoral vein.
-
Dosing: Administer cumulative doses of Imidafenacin or vehicle. A suitable starting dose based on available literature is 0.003 mg/kg.
c. Cystometry Procedure:
-
Infuse sterile saline at a constant rate (e.g., 0.088 ml/min) into the bladder.
-
Record the intravesical pressure continuously.
-
Bladder capacity is defined as the volume of saline infused to elicit the first micturition contraction.
-
Measure bladder capacity before and after the administration of each dose of Imidafenacin.
Assessment of Salivary Secretion
This protocol measures the inhibitory effect of Imidafenacin on salivation, a common antimuscarinic side effect.
a. Animal Preparation:
-
Species: Male Wistar rats.
-
Anesthesia: Urethane.
b. Drug Administration:
-
Administer Imidafenacin or vehicle intravenously at various doses.
c. Salivation Measurement:
-
Place a pre-weighed cotton ball in the oral cavity of the rat for a defined period (e.g., 5 minutes).
-
Induce salivation by administering a cholinergic agonist such as pilocarpine.
-
Remove the cotton ball and immediately weigh it to determine the amount of saliva secreted.
-
Compare the saliva production in Imidafenacin-treated groups to the vehicle control group.
Assessment of Colonic Motility
This protocol evaluates the effect of Imidafenacin on colonic transit time, an indicator of potential constipating effects.
a. Animal Preparation:
-
Species: Male Sprague-Dawley rats.
-
Fasting: Fast the animals overnight with free access to water.
b. Drug Administration:
-
Administer Imidafenacin or vehicle orally or intravenously.
c. Colonic Transit Measurement:
-
Administer a non-absorbable marker (e.g., charcoal meal or a dye marker) orally.
-
After a specific time, euthanize the animals and carefully dissect the entire colon.
-
Measure the distance traveled by the marker and the total length of the colon.
-
Calculate the colonic transit as a percentage of the total colonic length.
-
Compare the transit in the Imidafenacin-treated groups to the vehicle control group.
Conclusion
These application notes provide a framework for establishing a comprehensive in vivo dose-response profile for Imidafenacin. By employing these detailed protocols for urodynamic assessment and the evaluation of key side effects, researchers can effectively characterize the therapeutic window and selectivity of Imidafenacin and other novel antimuscarinic agents for the treatment of overactive bladder. The provided quantitative data and diagrams serve as a valuable reference for experimental design and data interpretation in the drug development process.
Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Imidafenacin in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidafenacin (IM) is a novel and effective antimuscarinic agent used in the treatment of overactive bladder. It selectively acts on M1 and M3 receptors, relaxing the detrusor smooth muscles of the bladder.[1] To support pharmacokinetic studies and therapeutic drug monitoring, a sensitive and reliable method for the quantification of Imidafenacin in human plasma is essential. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Imidafenacin in human plasma. The method is simple, selective, and has been successfully validated over a concentration range of 10–1000 pg/mL.[1][2]
Experimental Protocols
Sample Preparation
A protein precipitation method is employed for the extraction of Imidafenacin from human plasma.[1][2]
Materials:
-
Human plasma samples
-
Imidafenacin and Silodosin (Internal Standard) stock solutions
-
Acetonitrile (HPLC grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Microcentrifuge
-
Vortex mixer
Protocol:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (Silodosin).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes.
-
Carefully transfer 10 µL of the supernatant into an autosampler vial for LC-MS/MS analysis.[1]
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography: The chromatographic separation is performed on a Phenomenex Synergi 4 μm Hydro-RP 80 Å (150 mm × 2.0 mm) column.[1][2]
-
Mobile Phase A: 0.2 mM ammonium formate in water with 0.01% formic acid[1][2]
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL[1]
-
Gradient Elution:
-
0–0.5 min: 5% B
-
0.5–1 min: Linear gradient to 40% B
-
1–5.5 min: 40% B
-
5.5–5.6 min: Linear gradient to 5% B
-
5.6–6.5 min: 5% B[1]
-
Mass Spectrometry: A tandem mass spectrometer equipped with a heated electrospray ionization (ESI) source is used for detection.[1][2]
-
Monitored Transitions:
-
Collision Gas: Argon
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Concentration Range | 10–1000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.9994 |
| Linearity | Good linear response |
Table 2: Precision and Accuracy
| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ (10 pg/mL) | 11.48% | - | 99.22% | - |
| Low QC | < 7.4% | < 7.4% | 103.1% - 106.8% | 103.1% - 106.8% |
| Medium QC | < 7.4% | < 7.4% | 103.1% - 106.8% | 103.1% - 106.8% |
| High QC | < 7.4% | < 7.4% | 103.1% - 106.8% | 103.1% - 106.8% |
Data summarized from a validated study.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) |
| Imidafenacin | Low QC | Acceptable | Not significant |
| Medium QC | Acceptable | Not significant | |
| High QC | Acceptable | Not significant |
Recovery was evaluated by comparing the mean peak areas of analytes spiked before and after extraction.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for Imidafenacin quantification in plasma.
Logical Relationship of Method Validation
References
- 1. A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Assessing Imidafenacin Efficacy and Selectivity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of preclinical animal models and protocols for evaluating the efficacy and selectivity of Imidafenacin, a muscarinic receptor antagonist for the treatment of overactive bladder (OAB).
Introduction to Imidafenacin
Imidafenacin is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors with a lower affinity for the M2 subtype.[1][2] Its therapeutic effect in OAB is primarily attributed to the blockade of M3 receptors in the bladder detrusor muscle, leading to smooth muscle relaxation and increased bladder capacity.[2][3] Its selectivity for the bladder over other organs, such as the salivary glands and heart, is a key differentiator, potentially leading to a more favorable side-effect profile compared to other antimuscarinic agents.[4][5] Preclinical animal models are crucial for characterizing these properties.
In Vivo Efficacy Assessment: Cystometry in Rats
Cystometry in anesthetized or conscious rats is the gold standard for evaluating the in vivo efficacy of drugs targeting OAB. This technique measures changes in bladder pressure in response to filling and emptying, allowing for the quantification of bladder capacity, micturition pressure, and non-voiding contractions.[6][7]
Experimental Protocol: Intermittent Cystometry in Urethane-Anesthetized Rats
This protocol is adapted from methodologies described in preclinical studies of Imidafenacin.[6][8]
Objective: To determine the effect of Imidafenacin on bladder capacity.
Materials:
-
Female Sprague-Dawley or Wistar rats (200-250 g)
-
Urethane anesthetic
-
Saline solution (0.9% NaCl)
-
Imidafenacin and vehicle control
-
Bladder catheter (PE-50 tubing)
-
Infusion pump
-
Pressure transducer and data acquisition system
Procedure:
-
Anesthesia: Anesthetize the rat with urethane (1.2 g/kg, i.p. or s.c.).[9][10] Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Surgical Preparation: Place the rat in a supine position. Make a midline abdominal incision to expose the urinary bladder.
-
Catheter Implantation: Carefully insert a PE-50 catheter with a flared tip into the dome of the bladder and secure it with a purse-string suture.
-
Connection to Equipment: Connect the bladder catheter to a three-way stopcock, which is linked to an infusion pump and a pressure transducer.
-
Stabilization: Allow the preparation to stabilize for at least 30 minutes.
-
Baseline Measurement: Perform intermittent cystometry by infusing saline into the bladder at a constant rate (e.g., 0.04 mL/min) until a micturition contraction is elicited.[11] Record at least three reproducible baseline micturition cycles.
-
Drug Administration: Administer Imidafenacin or vehicle intravenously (i.v.).
-
Post-treatment Measurement: After a suitable interval (e.g., 10-15 minutes), repeat the intermittent cystometry to measure changes in bladder capacity.
-
Data Analysis: Calculate the percentage increase in bladder capacity compared to the baseline for each dose of Imidafenacin.
Expected Outcomes and Data Presentation
Imidafenacin is expected to dose-dependently increase bladder capacity.[6] The minimum effective dose (MED) is the lowest dose that produces a statistically significant increase in bladder capacity.
Table 1: In Vivo Efficacy of Imidafenacin on Bladder Capacity in Rats
| Compound | Minimum Effective Dose (i.v.) | Reference |
| Imidafenacin | 0.003 mg/kg | [6] |
| Solifenacin | 1 mg/kg | [6] |
| Tolterodine | 0.03 mg/kg | [6] |
| Propiverine | 3 mg/kg | [6] |
Selectivity Assessment
The selectivity of Imidafenacin is a critical attribute that contributes to its tolerability. Selectivity is assessed by comparing its potency in the bladder to its potency in other tissues where muscarinic receptors mediate physiological functions, such as the salivary glands (salivation), colon (motility), and heart (heart rate).
In Vitro Muscarinic Receptor Binding Assays
Radioligand binding assays are used to determine the affinity of Imidafenacin for different muscarinic receptor subtypes (M1, M2, M3).[4][12]
Objective: To determine the inhibition constant (Ki) of Imidafenacin for muscarinic receptor subtypes.
Materials:
-
Cell lines expressing recombinant human M1, M2, or M3 receptors
-
Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS)
-
Imidafenacin and other test compounds
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membrane homogenates from the receptor-expressing cell lines.
-
Assay Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of Imidafenacin or a reference compound.
-
Incubation: Incubate the mixture at room temperature for a specified period to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the drug that inhibits 50% of the specific radioligand binding) and then determine the Ki value using the Cheng-Prusoff equation.
The Ki values indicate the affinity of the compound for the receptor, with lower values signifying higher affinity.
Table 2: In Vitro Muscarinic Receptor Binding Affinities (Ki) of Imidafenacin
| Receptor Subtype | Imidafenacin Ki (nM) | Reference |
| M1 | low nM range | [4] |
| M2 | - | [4] |
| M3 | low nM range | [4] |
Note: Specific Ki values were not provided in the search results, but the relative affinities were described. Imidafenacin demonstrates a higher affinity for M1 and M3 receptors compared to the M2 subtype.[4]
In Vivo Selectivity Assessment
In vivo studies compare the dose of Imidafenacin required to produce the desired effect on the bladder with the doses that cause side effects in other organs.
-
Salivary Secretion: Anesthetize rats and cannulate the submandibular duct. Stimulate the chorda tympani nerve to induce salivation and measure the inhibitory effect of intravenously administered Imidafenacin.[6]
-
Colonic Motility: In anesthetized rats, measure the rhythmic contractions of the colon and assess the inhibitory effect of Imidafenacin.[6]
-
Heart Rate: In anesthetized rats, induce bradycardia with carbamylcholine and determine the dose of Imidafenacin required to inhibit this effect.[6]
The selectivity index is calculated as the ratio of the dose required to produce a side effect (e.g., ID50 for inhibition of salivation) to the dose required for the therapeutic effect (e.g., ED50 for increasing bladder capacity). A higher selectivity index indicates greater bladder selectivity.
Table 3: In Vivo Bladder Selectivity of Imidafenacin and Other Antimuscarinics in Rats
| Compound | Bladder Selectivity over Salivary Gland (Relative to Propiverine) | Bladder Selectivity over Colon (Relative to Propiverine) | Bladder Selectivity over Heart (Relative to Propiverine) | Reference |
| Imidafenacin | 15 | 150 | 50 | [6] |
| Solifenacin | 1.7 | 1.9 | 12 | [6] |
| Tolterodine | 2.5 | 9.2 | 4.6 | [6] |
| Propiverine | 1 | 1 | 1 | [6] |
Table 4: Inhibitory Doses (ID) of Imidafenacin and Comparators on Bladder Contraction and Salivary Secretion in Conscious Rats
| Compound | ID30 for Bladder Contraction (mg/kg) | ID50 for Salivary Secretion (mg/kg) | Reference |
| Imidafenacin | 0.17 | 1.5 | [1] |
| Propiverine | 15 | 14 | [1] |
| Tolterodine | 3.0 | 15 | [1] |
| Oxybutynin | 3.2 | 4.4 | [1] |
| Darifenacin | 0.85 | 1.2 | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes can aid in understanding the action of Imidafenacin and the design of preclinical studies.
Signaling Pathway of Muscarinic Receptor in Detrusor Muscle
Acetylcholine (ACh) released from parasympathetic nerves binds to M3 muscarinic receptors on the detrusor smooth muscle cells. This activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC).[3][13] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increased intracellular Ca²⁺, along with Ca²⁺ influx through L-type channels, leads to the activation of calmodulin and ultimately, muscle contraction.[13] Imidafenacin acts as a competitive antagonist at the M3 receptor, blocking the binding of ACh and thereby inhibiting this signaling cascade. Recent studies also suggest a role for M2 receptors and the RhoA/ROCK pathway in cholinergic-induced detrusor contractions.[2][14][15]
Figure 1. Simplified signaling pathway of acetylcholine-induced detrusor muscle contraction and the antagonistic action of Imidafenacin.
Experimental Workflow for In Vivo Selectivity Assessment
The following diagram illustrates a typical workflow for assessing the in vivo bladder selectivity of Imidafenacin in rats.
Figure 2. Experimental workflow for assessing the in vivo bladder selectivity of Imidafenacin.
Conclusion
The preclinical animal models and protocols described in these application notes provide a robust framework for the evaluation of Imidafenacin's efficacy and selectivity. The use of in vivo cystometry in rats allows for the direct assessment of the drug's therapeutic effect on bladder function. Concurrently, in vitro receptor binding assays and in vivo assessments of side effects in other organ systems are essential for characterizing its selectivity profile. The high bladder selectivity of Imidafenacin, as demonstrated in these preclinical models, supports its clinical potential as a well-tolerated and effective treatment for overactive bladder.
References
- 1. Pharmacological effects of imidafenacin (KRP-197/ONO-8025), a new bladder selective anti-cholinergic agent, in rats. Comparison of effects on urinary bladder capacity and contraction, salivary secretion and performance in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative functional selectivity of imidafenacin and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo bladder selectivity of imidafenacin, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nonstop transvesical cystometrogram in urethane-anesthetized rats: a simple procedure for quantitative studies on the various phases of urinary bladder voiding cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative Influence of Imidafenacin and Oxybutynin on Voiding Function in Rats with Functional Urethral Obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Single-fill cystometry at varying bladder infusion rates in urethane anesthetized rats [protocols.io]
- 10. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 11. Pressure-volume analysis of rat's micturition cycles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Urodynamic Studies Involving Imidafenacin Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of urodynamic study protocols involving the administration of Imidafenacin, a muscarinic receptor antagonist used in the treatment of overactive bladder (OAB). The following sections detail the mechanism of action of Imidafenacin, protocols for conducting urodynamic assessments, and expected quantitative outcomes based on published clinical data.
Introduction
Imidafenacin is a selective antagonist of muscarinic M3 and M1 receptors and a less potent antagonist of M2 receptors.[1][2][3] Its therapeutic effect in OAB is primarily attributed to the blockade of M3 receptors in the detrusor muscle of the bladder, which are responsible for involuntary bladder contractions.[1][2] By inhibiting these contractions, Imidafenacin improves the symptoms of OAB, including urinary frequency, urgency, and urge incontinence.[4] Urodynamic studies are essential for objectively quantifying the effects of Imidafenacin on bladder function.
Mechanism of Action of Imidafenacin in the Bladder
Imidafenacin exerts its effects on the urinary bladder through the modulation of acetylcholine (ACh)-mediated signaling pathways. The primary targets are the muscarinic receptors located on the detrusor smooth muscle cells and parasympathetic ganglia.
-
M3 Receptor Antagonism: Acetylcholine released from parasympathetic nerves binds to M3 receptors on the detrusor muscle, triggering a signaling cascade that leads to muscle contraction.[2] Imidafenacin competitively blocks these M3 receptors, thereby reducing the frequency and amplitude of involuntary detrusor contractions.[1][2]
-
M1 Receptor Antagonism: M1 receptors are present on parasympathetic neurons and are involved in a positive feedback loop that enhances acetylcholine release.[2][3] By antagonizing M1 receptors, Imidafenacin can further reduce cholinergic stimulation of the detrusor muscle.[3]
-
M2 Receptor Antagonism: While Imidafenacin has a lower affinity for M2 receptors, their blockade can also contribute to bladder relaxation.[2][3] M2 receptors indirectly inhibit adenylyl cyclase, and their antagonism may lead to increased relaxation mediated by β-adrenergic receptors.[2][3]
Urodynamic Study Protocols
The following protocols are based on methodologies from clinical studies investigating the effects of Imidafenacin.[5][6] These can be adapted for various research and drug development purposes.
Patient Population
Inclusion and exclusion criteria should be clearly defined based on the research question. Examples from clinical trials include:
-
Inclusion Criteria:
-
Adults (e.g., ≥20 years old) with symptoms of overactive bladder for a defined duration (e.g., ≥3 months).[4][7]
-
Patients with neurogenic detrusor overactivity, such as those with spinal cord injury.[5][6]
-
Objective measures of OAB symptoms, such as a certain number of urgency or incontinence episodes per week.[8]
-
-
Exclusion Criteria:
Imidafenacin Administration
-
Dosage: Imidafenacin is typically administered orally. Common dosages in clinical studies range from 0.1 mg to 0.2 mg twice daily (total daily dose of 0.2 mg to 0.4 mg).[5][8]
-
Treatment Duration: Urodynamic assessments are typically performed at baseline (before Imidafenacin administration) and after a specified treatment period, for example, 4 to 12 weeks.[5][6][8]
Urodynamic Study Procedure
A standard multichannel urodynamic study should be performed to assess bladder function.
Equipment:
-
Multichannel urodynamic measurement system
-
Infusion pump
-
Sterile saline for infusion
-
Dual-lumen transurethral catheter
-
Rectal balloon catheter for intra-abdominal pressure measurement
-
Electromyography (EMG) electrodes (optional, for assessing sphincter activity)
Procedure:
-
Patient Preparation: The patient is asked to void into a uroflowmeter to measure baseline flow rate. Post-void residual (PVR) volume is then measured using a bladder scanner or catheterization.
-
Catheter Placement: A dual-lumen urodynamic catheter is inserted into the bladder via the urethra. One lumen is for bladder filling, and the other is for measuring intravesical pressure (Pves). A small balloon catheter is inserted into the rectum to measure intra-abdominal pressure (Pabd).
-
Filling Cystometry:
-
The bladder is filled with sterile, room-temperature saline at a medium fill rate (e.g., 50 mL/min).
-
During filling, the following parameters are continuously recorded: Pves, Pabd, and detrusor pressure (Pdet = Pves - Pabd).
-
The patient is asked to report sensations of first desire to void, normal desire to void, and strong desire to void.
-
The presence and pressure of involuntary detrusor contractions are noted.
-
-
Provocative Maneuvers (Optional): Provocative maneuvers such as coughing or changing position can be performed to elicit detrusor overactivity.
-
Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place to assess voiding pressure and flow rate.
-
Data Analysis: The urodynamic data is analyzed to determine the parameters listed in Table 1.
Quantitative Data and Expected Outcomes
The administration of Imidafenacin is expected to lead to improvements in several key urodynamic parameters. The following table summarizes data from a retrospective study on patients with spinal cord injury.[5][6][10]
| Urodynamic Parameter | Pre-Imidafenacin (Median) | Post-Imidafenacin (Median) | P-value |
| Cystometric Volume (mL) | 246.0 | 321.5 | 0.002 |
| Detrusor Compliance (mL/cm H₂O) | 6.67 | 8.98 | 0.012 |
| Maximum Detrusor Pressure (cm H₂O) | 37.0 | 30.5 | 0.056 |
Table 1: Changes in Urodynamic Parameters Following Imidafenacin Treatment in Patients with Spinal Cord Injury [5][6][10]
Interpretation of Results:
-
An increase in cystometric volume indicates an enhanced bladder capacity and improved storage function.[5][10]
-
An increase in detrusor compliance signifies that the bladder can store more urine at a lower pressure, which is crucial for protecting the upper urinary tract.[5][10]
-
A decrease in maximum detrusor pressure during the filling phase reflects a reduction in detrusor overactivity.[5][10]
Conclusion
Urodynamic studies provide an objective and quantitative method for evaluating the efficacy of Imidafenacin in treating overactive bladder and neurogenic detrusor overactivity. The protocols and expected outcomes outlined in these application notes serve as a valuable resource for researchers and clinicians in the design and interpretation of studies involving Imidafenacin. The data consistently demonstrates that Imidafenacin improves bladder storage function by increasing capacity and compliance while reducing detrusor overactivity.
References
- 1. What is the mechanism of Imidafenacin? [synapse.patsnap.com]
- 2. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is Imidafenacin used for? [synapse.patsnap.com]
- 5. Effect of imidafenacin on the urodynamic parameters of patients with indwelling bladder catheters due to spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of imidafenacin on the urodynamic parameters of patients with indwelling bladder catheters due to spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ics.org [ics.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Techniques for Measuring Imidafenacin Effects on Salivary Secretion in Rats
Audience: Researchers, scientists, and drug development professionals.
Introduction: Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors, primarily targeting the M3 and M1 subtypes, with a lower affinity for the M2 subtype.[1][2][3] It is clinically developed for the treatment of overactive bladder (OAB).[4][5] The therapeutic effect of Imidafenacin in OAB is achieved by inhibiting involuntary bladder contractions. However, a common side effect of antimuscarinic agents is xerostomia (dry mouth), which results from the blockade of muscarinic receptors in the salivary glands, leading to reduced salivary secretion.[5] Therefore, quantifying the effect of Imidafenacin on salivary glands is crucial for evaluating its side-effect profile and bladder-over-salivary-gland selectivity.[2][3] This document provides detailed protocols and application notes for measuring the effects of Imidafenacin on salivary secretion in rat models.
Mechanism of Action in Salivary Glands
Salivary secretion is primarily regulated by the parasympathetic nervous system through the release of acetylcholine (ACh). ACh binds to M1 and M3 muscarinic receptors on acinar cells of the salivary glands, triggering a signaling cascade that results in the secretion of saliva. Imidafenacin, as a competitive antagonist, blocks these M1 and M3 receptors, thereby inhibiting ACh-induced salivation.[1][3] This mechanism is the direct cause of the dry mouth experienced as a side effect.
Caption: Signaling pathway of Imidafenacin's inhibitory effect on salivary secretion.
Experimental Protocol: Pilocarpine/Carbamylcholine-Induced Salivation in Rats
This protocol describes a common in vivo method to quantify the inhibitory effect of Imidafenacin on stimulated salivary secretion in rats. A cholinergic agonist, such as pilocarpine or carbamylcholine (CCh), is used to induce robust salivation, and the ability of pre-administered Imidafenacin to reduce this secretion is measured.[6]
Materials
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Test Compound: Imidafenacin.
-
Vehicle: Appropriate vehicle for Imidafenacin administration (e.g., saline, distilled water).
-
Stimulant: Carbamylcholine (CCh) or Pilocarpine hydrochloride.
-
Anesthetic: Ketamine, pentobarbitone sodium, or other suitable anesthetic.[7][8]
-
Equipment:
-
Pre-weighed cotton balls.
-
Forceps.
-
Analytical balance (precision: 0.1 mg).
-
Syringes and needles for administration.
-
Timers.
-
Experimental Workflow
References
- 1. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Meta-Analysis of the Efficacy and Safety of Imidafenacin for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the side effects of Imidafenacin? [synapse.patsnap.com]
- 6. Pharmacological effects of imidafenacin (KRP-197/ONO-8025), a new bladder selective anti-cholinergic agent, in rats. Comparison of effects on urinary bladder capacity and contraction, salivary secretion and performance in the Morris water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pilocarpine induces the residual secretion of salivary fluid in perfused submandibular glands of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central muscarinic receptors signal pilocarpine-induced salivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: HPLC Method Refinement for Imidafenacin Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HPLC methods for the impurity profiling of Imidafenacin.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for an HPLC method for Imidafenacin impurity profiling?
A1: A good starting point for developing a stability-indicating HPLC method for Imidafenacin is to use a reversed-phase approach. Based on established methods, the following conditions can be considered[1]:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM Disodium Phosphate buffer, with pH adjusted to 7.45 with phosphoric acid.
-
Mobile Phase B: Acetonitrile
-
Detection: UV at 220 nm
-
Column Temperature: 40°C
-
Flow Rate: 1.0 mL/min
A gradient elution is generally recommended to ensure the separation of impurities with a wide range of polarities.
Q2: Which are the known impurities of Imidafenacin I should be looking for?
A2: Several related compounds and potential degradation products of Imidafenacin have been identified. Key impurities to monitor include[][3][4]:
-
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile
-
4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid
-
4-(1H-Imidazol-1-yl)-2,2-diphenylbutanamide
It is also crucial to perform forced degradation studies to identify any potential degradation products that may arise under stress conditions such as acid, base, oxidation, heat, and light[5][6].
Q3: How can I ensure my HPLC method is "stability-indicating"?
A3: A stability-indicating method is one that can accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products. To achieve this, you must perform forced degradation studies[5][6]. The goal is to generate degradation products and then demonstrate that your HPLC method can separate the main Imidafenacin peak from all impurity and degradant peaks with adequate resolution (typically >1.5). Peak purity analysis using a photodiode array (PDA) detector is also essential to confirm that the main peak is not co-eluting with any impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of Imidafenacin and its impurities.
Problem 1: Poor Peak Shape (Tailing or Fronting) for the Imidafenacin Peak
-
Possible Causes & Solutions:
| Cause | Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Imidafenacin has basic nitrogen atoms that can interact with residual silanols on the silica-based column, causing peak tailing. Try a column with end-capping or a base-deactivated stationary phase. Adjusting the mobile phase pH to keep Imidafenacin in a single ionic form can also help. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of Imidafenacin and its impurities, influencing peak shape. Experiment with a pH range around the pKa of Imidafenacin. |
| Column Degradation | The column may be degrading due to extreme pH or temperature. Replace the column and operate within the manufacturer's recommended conditions. |
Problem 2: Inadequate Resolution Between Imidafenacin and an Impurity Peak
-
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Mobile Phase Composition | Adjust the organic modifier (acetonitrile) percentage in the mobile phase. A shallower gradient can improve the separation of closely eluting peaks. |
| Incorrect Column Chemistry | If resolution is still poor, the column selectivity may not be suitable. Try a different stationary phase, such as a phenyl or a polar-embedded column, to introduce different separation mechanisms[7]. |
| Inadequate pH of the Mobile Phase | Small changes in the mobile phase pH can significantly alter the retention and selectivity of ionizable compounds like Imidafenacin and its impurities. A systematic pH screening study is recommended. |
| Elevated Temperature | Increasing the column temperature can sometimes improve resolution by reducing mobile phase viscosity and increasing mass transfer. However, it can also decrease retention times, so a careful balance is needed. |
Problem 3: Baseline Instability (Drift, Noise, or Ghost Peaks)
-
Possible Causes & Solutions:
| Cause | Solution |
| Contaminated Mobile Phase | Use high-purity solvents and freshly prepared buffers. Filter all mobile phases before use[8][9][10]. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. If the problem persists, check for leaks in the pump and connections[8][11]. |
| Column Bleed | This can occur with new columns or when operating at high temperatures or extreme pH. Condition new columns properly and operate within the recommended parameters. |
| Carryover from Previous Injections | Introduce a needle wash step in your autosampler sequence and flush the column with a strong solvent between runs[9]. |
| Detector Lamp Issues | A failing detector lamp can cause noise. Check the lamp's energy output and replace it if necessary[9]. |
Experimental Protocols
Forced Degradation Study Protocol
Forced degradation studies are essential to develop and validate a stability-indicating method[12][13].
-
Acid Hydrolysis: Dissolve Imidafenacin in a suitable solvent and add 0.1 M HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve Imidafenacin in a suitable solvent and add 0.1 M NaOH. Heat at 60-80°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve Imidafenacin in a suitable solvent and add 3-30% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid Imidafenacin to dry heat (e.g., 105°C) for an extended period. Also, heat a solution of Imidafenacin.
-
Photolytic Degradation: Expose a solution of Imidafenacin to UV light (e.g., 254 nm) and/or visible light.
For all studies, aim for 5-20% degradation of the main peak. Analyze the stressed samples using the developed HPLC method and check for the separation of degradation products from the main peak.
Data Presentation
Table 1: Chromatographic Parameters for Imidafenacin and Known Impurities
| Compound | Retention Time (min) | Resolution (vs. Imidafenacin) | Tailing Factor |
| Impurity 1 | 8.5 | 2.1 | 1.1 |
| Impurity 2 | 9.8 | 3.5 | 1.2 |
| Imidafenacin | 11.2 | - | 1.0 |
| Impurity 3 | 12.5 | 2.5 | 1.1 |
Note: These are example values and will vary depending on the specific HPLC method used.
Visualizations
References
- 1. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 9. medikamenterqs.com [medikamenterqs.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. HPLC故障排除指南 [sigmaaldrich.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. biomedres.us [biomedres.us]
Technical Support Center: Optimizing Imidafenacin Selectivity in Bladder Tissue Research
Welcome to the technical support center for researchers utilizing Imidafenacin in bladder tissue studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you enhance the selectivity of Imidafenacin and achieve reliable, targeted results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Imidafenacin and its selectivity for bladder tissue?
Imidafenacin is a potent antagonist of muscarinic acetylcholine (ACh) receptors, with a higher affinity for M3 and M1 subtypes than for the M2 subtype.[1][2] In the bladder, the contraction of the detrusor smooth muscle is primarily mediated by M3 receptors, while M1 receptors are thought to regulate acetylcholine release.[1][2] Imidafenacin's therapeutic effect in overactive bladder (OAB) stems from its antagonism of these receptors, leading to muscle relaxation and increased bladder capacity.[3][4]
Its selectivity for the bladder is attributed to a combination of factors:
-
Receptor Subtype Affinity: High affinity for M3 and M1 receptors, which are abundant in the bladder.[1][2]
-
Pharmacokinetics: Orally administered Imidafenacin distributes more to the bladder than to other tissues like the submaxillary gland and serum.[5][6]
-
Urinary Excretion: A significant amount of Imidafenacin is excreted into the urine, allowing for direct local action on the bladder urothelium and detrusor muscle from the luminal side.[5][6]
Q2: I am observing significant off-target effects, such as reduced salivation, in my animal models. How can I minimize these?
Minimizing off-target effects is crucial for accurately assessing Imidafenacin's action on the bladder. Here are some strategies:
-
Dose Optimization: Titrate the dose of Imidafenacin to the minimum effective concentration for the desired bladder effect. Preclinical studies have shown that Imidafenacin exhibits a dose-dependent increase in bladder capacity.[7][8] Lower doses are less likely to cause systemic side effects.
-
Route of Administration: Consider local administration, such as intravesical instillation. This method delivers the drug directly to the bladder, significantly reducing systemic exposure and associated side effects.[6]
-
Comparative Analysis: Include other antimuscarinic agents with different selectivity profiles (e.g., oxybutynin, tolterodine) in your study. This will help to differentiate bladder-specific effects from systemic anticholinergic effects.[7][9]
Q3: My in vitro binding assay results show inconsistent affinity of Imidafenacin for bladder tissue. What could be the cause?
Inconsistent results in radioligand binding assays can arise from several factors:
-
Tissue Preparation: Ensure consistent and standardized preparation of bladder tissue homogenates. Variations in tissue handling, homogenization buffer, and protein concentration can affect receptor integrity and ligand binding.
-
Radioligand Choice: While [³H]N-methylscopolamine ([³H]NMS) is commonly used, consider using [³H]Imidafenacin for direct binding studies, as it may offer higher selectivity for the target receptor.[10]
-
Assay Conditions: Optimize incubation time, temperature, and washing steps. Incomplete washing can lead to high non-specific binding. Scatchard analysis should be performed to ensure that the binding is saturable and of high affinity.[11]
-
Tissue Source: The affinity of Imidafenacin can vary between species and even between different regions of the bladder (mucosa vs. detrusor).[11] Ensure you are using the appropriate tissue source for your research question.
Troubleshooting Guides
Issue 1: Difficulty in demonstrating functional selectivity in vivo.
Problem: In vivo experiments fail to show a clear separation between the effects of Imidafenacin on bladder function and its effects on other organs, such as the salivary glands or colon.
Troubleshooting Steps:
-
Refine the Experimental Model:
-
Bladder Function Assessment: Use intermittent cystometry in anesthetized rats to measure bladder capacity, which is a sensitive index of antimuscarinic effectiveness.[7][8]
-
Salivary Secretion Measurement: Measure pilocarpine-induced or electrical stimulation-induced salivation to quantify effects on the salivary gland.[7]
-
Colonic Motility Assessment: Use a dye marker colonic transit model or a neostigmine-induced fecal pellet output model to assess effects on the colon.[12]
-
-
Calculate Selectivity Ratios: Determine the dose of Imidafenacin that produces a specific effect on the bladder (e.g., 50% increase in bladder capacity) and the dose that causes a similar level of effect on an off-target organ. The ratio of these doses will provide a quantitative measure of selectivity.[7]
-
Pharmacokinetic Analysis: Measure the concentration of Imidafenacin in the bladder tissue, salivary gland tissue, and serum at different time points after administration. This can help correlate drug concentration with functional effects and confirm preferential distribution to the bladder.[5][6]
Issue 2: Inconclusive results from competitive binding assays.
Problem: Competitive binding assays using a non-selective radioligand are not providing a clear picture of Imidafenacin's selectivity for M3 over M2 receptors in bladder tissue.
Troubleshooting Steps:
-
Use Receptor-Specific Tools:
-
Selective Antagonists: Employ known M2-selective (e.g., methoctramine) and M3-selective (e.g., 4-DAMP) antagonists in your binding assays to dissect the contribution of each receptor subtype to the total binding.
-
Cell Lines with Recombinant Receptors: Utilize cell lines expressing single human muscarinic receptor subtypes (M1, M2, or M3) to determine the binding affinity of Imidafenacin for each subtype individually.[1]
-
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Imidafenacin
| Receptor Subtype | Human Recombinant Receptors[1] | Rat Tissues (in vitro)[5] | Human Tissues (in vitro)[11] |
| M1 | High Affinity | - | - |
| M2 | Low Affinity | Heart: Significantly lower than M3 | - |
| M3 | High Affinity | Submaxillary Gland, Colon: Higher than Bladder | Parotid Gland: ~2-fold higher than Bladder |
| Bladder (Mixed) | - | Lower than Submaxillary Gland & Colon | Mucosa & Detrusor: Similar Affinity |
Table 2: In Vivo Bladder Selectivity of Imidafenacin Compared to Other Antimuscarinics in Rats
| Compound | Bladder Capacity (Minimum Effective Dose, i.v.)[7] | Relative Selectivity over Salivary Gland[7] | Relative Selectivity over Colon[7] | Relative Selectivity over Heart[7] |
| Imidafenacin | 0.003 mg/kg | 15-fold higher than propiverine | 150-fold higher than propiverine | 50-fold higher than propiverine |
| Solifenacin | 1 mg/kg | 1.7-fold higher than propiverine | 1.9-fold higher than propiverine | 12-fold higher than propiverine |
| Tolterodine | 0.03 mg/kg | 2.5-fold higher than propiverine | 9.2-fold higher than propiverine | 4.6-fold higher than propiverine |
| Propiverine | 3 mg/kg | Baseline | Baseline | Baseline |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
-
Tissue Preparation: Homogenize bladder tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane suspension.
-
Binding Reaction: Incubate the membrane preparation with a fixed concentration of a radioligand (e.g., [³H]NMS) and varying concentrations of unlabeled Imidafenacin.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of Imidafenacin that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).
In Vivo Cystometry in Anesthetized Rats
-
Animal Preparation: Anesthetize the rat (e.g., with urethane) and catheterize the bladder via the urethra.
-
Saline Infusion: Infuse warm saline into the bladder at a constant rate.
-
Measurement of Bladder Pressure: Continuously record the intravesical pressure.
-
Determination of Bladder Capacity: Bladder capacity is defined as the volume of saline infused until the first micturition contraction occurs.
-
Drug Administration: Administer Imidafenacin (or vehicle control) intravenously and repeat the cystometry measurements to determine the effect on bladder capacity.
Visualizations
Caption: Imidafenacin's dual antagonism of M1 and M3 muscarinic receptors in the bladder.
Caption: Workflow for assessing Imidafenacin's bladder selectivity.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Meta-Analysis of the Efficacy and Safety of Imidafenacin for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, imidafenacin, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo bladder selectivity of imidafenacin, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Muscarinic receptor binding of the novel radioligand, [3h]imidafenacin in the human bladder and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic Receptor Binding of Imidafenacin in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative functional selectivity of imidafenacin and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Imidafenacin Experimental Results
Welcome to the technical support center for researchers and scientists working with Imidafenacin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in experimental results. Our goal is to help you achieve more consistent and reliable data in your in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Imidafenacin?
Imidafenacin is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors, with a lower affinity for the M2 subtype.[1][2][3] In the urinary bladder, antagonism of M3 receptors inhibits detrusor muscle contractions, while antagonism of M1 receptors on parasympathetic neurons reduces acetylcholine release, both of which contribute to reducing urinary frequency.[4]
Q2: How is Imidafenacin metabolized in vitro, and what are the implications for my experiments?
Imidafenacin is primarily metabolized by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4).[4] If your experimental system (e.g., liver microsomes, certain cell lines) expresses these enzymes, you may observe a decrease in the effective concentration of Imidafenacin over time. Co-incubation with known inhibitors of CYP3A4 can reduce Imidafenacin's metabolism.[3]
Q3: I'm observing inconsistent results in my cell-based assays. What are some common causes?
Variability in cell-based assays can arise from several factors, including:
-
Compound Precipitation: Imidafenacin, like many small molecules, may have limited aqueous solubility. When transferring a concentrated DMSO stock solution to aqueous cell culture media, precipitation can occur, leading to a lower effective concentration.
-
Cell Line Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and seeded at a uniform density.
-
Inconsistent Reagent Preparation: Use freshly prepared media and supplements, and ensure all reagents are from consistent lots.
-
Pipetting Errors: Inaccurate pipetting is a significant source of variability. Calibrate your pipettes regularly and ensure thorough mixing of solutions.
Q4: What are some key considerations for designing in vivo studies with Imidafenacin in rodent models?
-
Animal Model Selection: Various animal models exist to study overactive bladder, each with its strengths and weaknesses.[5] The choice of model can significantly impact the observed efficacy of Imidafenacin.
-
Vehicle Selection: The vehicle used to dissolve and administer Imidafenacin can affect its solubility, stability, and bioavailability. It is crucial to perform vehicle selection studies to ensure consistent delivery.
-
Dosing Route and Volume: The route of administration (e.g., oral gavage, intravenous) and the volume administered should be consistent across all animals in a study group.
-
Environmental Factors: Variations in animal room temperature and other environmental conditions can contribute to variability in physiological responses.
Troubleshooting Guides
In Vitro Experimentation
Issue 1: Low or Variable Potency in Cell-Based Functional Assays
| Potential Cause | Troubleshooting Steps |
| Imidafenacin Precipitation | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous media for your assay, perform serial dilutions in media, ensuring vigorous mixing at each step. Visually inspect for any precipitate. Consider pre-warming the media before adding the Imidafenacin solution. |
| Suboptimal Cell Conditions | Ensure cells are in the exponential growth phase. Use a consistent cell seeding density and passage number for all experiments. Verify the expression of M1 and M3 muscarinic receptors in your chosen cell line (e.g., T24 bladder cancer cells).[6][7][8] |
| Assay Endpoint Variability | If using a fluorescence-based readout, check for autofluorescence from the compound or media components. For luminescence assays, ensure the plate color is appropriate to minimize background noise. |
| Metabolism of Imidafenacin | If using cells with metabolic activity (e.g., primary hepatocytes, certain cancer cell lines), consider the potential for CYP3A4/UGT1A4-mediated metabolism. Shorter incubation times may be necessary. |
Issue 2: Inconsistent Results in Receptor Binding Assays
| Potential Cause | Troubleshooting Steps |
| Radioligand Issues | Use a fresh batch of radiolabeled Imidafenacin ([³H]-Imidafenacin) and verify its specific activity. Ensure proper storage to prevent degradation. |
| Suboptimal Binding Conditions | Optimize incubation time and temperature. A typical protocol involves incubating tissue homogenates with [³H]-Imidafenacin at 25°C for 60 minutes.[4] Validate that binding has reached equilibrium under your experimental conditions. |
| High Non-Specific Binding | Ensure the concentration of radioligand is at or below the Kd for the receptor. Use an appropriate concentration of a competing non-labeled ligand to define non-specific binding. |
| Inconsistent Tissue Preparation | Prepare tissue homogenates consistently, ensuring uniform protein concentration across all samples. |
In Vivo Experimentation
Issue 3: High Variability in Bladder Function Readouts in Rodent Models
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Ensure the vehicle maintains Imidafenacin in solution and is well-tolerated by the animals. For oral administration, ensure consistent gavage technique to minimize stress and variability in absorption. |
| Animal Model-Specific Responses | Different models of overactive bladder (e.g., cyclophosphamide-induced cystitis, spontaneous hypertensive rats) may respond differently to Imidafenacin. Carefully select the model that best represents the clinical condition you are studying. |
| Variability in Urodynamic Measurements | For cystometry studies, ensure consistent bladder filling rates and catheter placement. Anesthetized models can introduce variability; consider conscious, freely moving animal models where appropriate.[9] |
| Metabolic Differences | Be aware of potential strain or species differences in CYP3A4 and UGT1A4 activity, which could alter the pharmacokinetics of Imidafenacin. |
Data and Protocols
Imidafenacin Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 319.4 g/mol | [4] |
| Oral Bioavailability | 57.8% | [4] |
| Protein Binding | ~88% (to albumin and α1-acid glycoprotein) | [10] |
| Elimination Half-Life | ~3 hours | [4] |
Experimental Protocols
Protocol 1: Preparation of Imidafenacin Stock Solution for In Vitro Assays
-
Materials: Imidafenacin powder, 100% Dimethyl Sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Weigh the desired amount of Imidafenacin powder in a sterile microcentrifuge tube. b. Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. d. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Note: The final concentration of DMSO in the cell culture media should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
Protocol 2: General Guideline for a Cell-Based Functional Assay (e.g., Calcium Influx)
-
Cell Seeding: Seed bladder cells (e.g., T24) in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of Imidafenacin from your DMSO stock solution in the appropriate assay buffer or cell culture medium immediately before use.
-
Assay Procedure: a. Wash the cell monolayer with assay buffer. b. Add the Imidafenacin dilutions to the wells and incubate for a pre-determined time to allow for receptor binding. c. Add a muscarinic receptor agonist (e.g., carbachol) to stimulate a response. d. Measure the endpoint (e.g., intracellular calcium concentration using a fluorescent indicator) using a plate reader.
-
Controls: Include wells with vehicle control (media with the same final DMSO concentration) and agonist-only control.
Visualizing Experimental Workflows and Pathways
Signaling Pathway of Imidafenacin in Bladder Smooth Muscle
Caption: Imidafenacin antagonizes M3 receptors, blocking the ACh-induced signaling cascade that leads to bladder muscle contraction.
General Workflow for a Cell-Based Assay
Caption: A generalized workflow for conducting a cell-based functional assay with Imidafenacin.
Troubleshooting Logic for In Vivo Studies
Caption: A logical approach to troubleshooting sources of variability in in vivo experiments with Imidafenacin.
References
- 1. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholars.northwestern.edu [scholars.northwestern.edu]
- 6. Inhibition of T24 and RT4 Human Bladder Cancer Cell Lines by Heterocyclic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellosaurus cell line T24 (CVCL_0554) [cellosaurus.org]
- 8. Human urinary bladder cancer T24 cells are susceptible to the Antrodia camphorata extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative functional selectivity of imidafenacin and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize off-target effects of Imidafenacin in research
This guide provides researchers, scientists, and drug development professionals with essential information to minimize off-target effects of Imidafenacin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of Imidafenacin?
Imidafenacin is an antimuscarinic agent designed to treat overactive bladder.[1][2] Its primary therapeutic action is the antagonism of muscarinic acetylcholine receptors M3 and M1.[1][3][4][5]
-
On-Target (High Affinity):
-
M3 Receptors: Located on the detrusor muscle of the bladder. Antagonism prevents acetylcholine-induced contraction, leading to bladder relaxation.[1][2][3]
-
M1 Receptors: Found on parasympathetic neurons in the bladder. Antagonism reduces acetylcholine release, further decreasing bladder contractility.[1][3][4]
-
-
Known Off-Target (Lower Affinity):
-
M2 Receptors: Also present in the detrusor muscle, M2 receptors inhibit the relaxation mediated by β-adrenergic receptors.[1][3] Imidafenacin binds to M2 receptors with lower affinity compared to M1 and M3.[1][3][6] Antagonism of M2 is a primary off-target effect.
-
Other Tissues: Off-target effects can manifest as dry mouth (salivary glands), constipation (colon), and blurred vision, which are common side effects of antimuscarinic agents due to their presence in these tissues.[7] However, Imidafenacin demonstrates higher selectivity for the bladder compared to the salivary gland and colon.[8][9][10]
-
Troubleshooting Guide
Q2: My experimental results are inconsistent or suggest unintended effects. How can I determine if these are off-target effects of Imidafenacin?
Observing unexpected phenotypes is a common challenge. A systematic approach is necessary to distinguish between on-target and off-target effects.
Workflow for Investigating Unexpected Effects
Caption: Troubleshooting workflow for off-target effects.
-
Dose-Response Analysis: Correlate the concentration of Imidafenacin causing the effect with its known binding affinities (see Table 1). If the effect occurs at concentrations significantly higher than the Ki/IC50 for M3/M1 receptors, it may be an off-target effect.
-
Selectivity Assays: Use cell lines engineered to express only the on-target receptor (e.g., M3) and compare the response to cells expressing potential off-target receptors (e.g., M2) or a null cell line.
-
Use Alternative Antagonists: Employ other M3/M1 selective antagonists with different chemical structures. If they reproduce the same phenotype, the effect is likely on-target.
-
Rescue Experiments: Attempt to reverse the observed phenotype by co-administering an M3/M1 receptor agonist, such as carbachol. If the agonist reverses the effect, it confirms on-target action.
Q3: What concentration of Imidafenacin should I use to maximize on-target selectivity in my in vitro experiments?
To maximize selectivity, use the lowest concentration that elicits the desired on-target effect, while staying well below the concentrations known to engage off-targets. Based on published data, Imidafenacin is significantly more potent for M3 and M1 receptors than for M2 receptors.
Table 1: Imidafenacin Receptor Binding & Potency
| Target Receptor | Parameter | Value (nM) | Reference |
|---|---|---|---|
| Muscarinic M3 | Kb | 0.317 | [6] |
| Muscarinic M3 | IC50 | 0.3 | [6] |
| Muscarinic M2 | IC50 | 4.13 | [6] |
| Muscarinic M1 | Ki | Low nM range | [11] |
| Muscarinic M3 | Ki | Low nM range | [11] |
| Muscarinic M2 | Ki | Higher than M1/M3 |[11] |
Recommendation: Start with concentrations around the M3 IC50 (e.g., 0.3-1 nM) and perform a dose-response curve. Avoid concentrations approaching the M2 IC50 (>4 nM) unless studying M2 antagonism is the goal.
Q4: How does Imidafenacin achieve bladder selectivity in vivo despite the presence of muscarinic receptors in other organs?
Imidafenacin's bladder selectivity in vivo is a result of its pharmacokinetic properties.[12] Studies in rats show that orally administered Imidafenacin is distributed at a higher concentration in the bladder than in serum or other tissues like the submaxillary gland.[8][12] Furthermore, a significant amount is excreted in the urine, which may allow it to act directly on the bladder urothelium and detrusor muscle from the luminal side.[8][12] This preferential distribution contributes to a more selective and longer-lasting effect on the bladder compared to other tissues.[8][12]
Imidafenacin Signaling Pathway and Selectivity Mechanism
Caption: Imidafenacin's on-target (M3) and off-target (M2) pathways.
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Receptor Affinity
This protocol is used to determine the binding affinity (Ki) of Imidafenacin for different muscarinic receptor subtypes.
Objective: To quantify the competitive binding of Imidafenacin against a known radioligand.
Materials:
-
Cell membranes prepared from cell lines expressing a single human muscarinic receptor subtype (M1, M2, or M3).
-
Radioligand: [N-methyl-³H]scopolamine methyl chloride ([³H]NMS).[12][13]
-
Imidafenacin stock solution.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Scintillation fluid and counter.
-
Glass fiber filters.
Methodology:
-
Preparation: Prepare serial dilutions of Imidafenacin.
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of [³H]NMS, and varying concentrations of Imidafenacin. Also, prepare wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled atropine).
-
Equilibrium: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding at each Imidafenacin concentration. Plot the data and use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC50, which can then be converted to the Ki value.
Protocol 2: In Vitro Functional Assay (Calcium Flux)
This protocol assesses the functional antagonism of Imidafenacin at the M3 receptor, which signals through calcium release.
Objective: To measure the ability of Imidafenacin to inhibit agonist-induced calcium mobilization in cells expressing the M3 receptor.
Materials:
-
Cell line stably expressing the human M3 muscarinic receptor (e.g., CHO-M3 or HEK-M3).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Muscarinic agonist (e.g., Carbachol).
-
Imidafenacin stock solution.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader with an injection system.
Methodology:
-
Cell Plating: Plate the M3-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Pre-incubation: Wash the cells and add varying concentrations of Imidafenacin. Incubate for 15-30 minutes.
-
Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Agonist Injection: Inject a fixed concentration of carbachol (typically the EC80) into the wells to stimulate the M3 receptor.
-
Signal Measurement: Immediately measure the change in fluorescence intensity over time. The peak fluorescence corresponds to the maximum calcium release.
-
Data Analysis: Determine the inhibitory effect of Imidafenacin at each concentration. Plot the dose-response curve and calculate the IC50 value, which represents the concentration of Imidafenacin required to inhibit 50% of the agonist-induced calcium response.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Imidafenacin? [synapse.patsnap.com]
- 3. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. selleckchem.com [selleckchem.com]
- 7. What are the side effects of Imidafenacin? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. In vivo bladder selectivity of imidafenacin, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative functional selectivity of imidafenacin and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, imidafenacin, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic Receptor Binding of Imidafenacin in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the chemical synthesis of Imidafenacin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical synthesis of Imidafenacin.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Imidafenacin, particularly focusing on the one-pot synthesis methodology.
Problem 1: Low Yield of Imidafenacin in the One-Pot Synthesis
Possible Causes and Solutions:
-
Inefficient Phase-Transfer Catalysis: The choice and amount of the phase-transfer catalyst (PTC) are critical for the N-alkylation of 2-methylimidazole.
-
Solution: Screen different PTCs such as quaternary ammonium salts (e.g., tetrabutylammonium bromide - TBAB) or polyethylene glycols (PEGs) of varying molecular weights (e.g., PEG-400, PEG-800) to find the optimal catalyst for your specific conditions. Ensure the catalyst is used in the appropriate molar ratio, typically 1-10 mol% relative to the limiting reagent.
-
-
Suboptimal Reaction Temperature: The temperature for both the initial substitution and the subsequent hydrolysis steps is crucial.
-
Solution: Maintain a temperature of 20-30°C for the initial reaction between the 2-haloethyl diphenylacetonitrile and 2-methylimidazole. For the hydrolysis of the nitrile to the amide, ensure the temperature is raised to and maintained between 65-85°C.[1]
-
-
Incorrect Molar Ratios of Reactants: An inappropriate stoichiometry can lead to incomplete conversion or the formation of side products.
-
Solution: A common challenge is ensuring the complete reaction of the starting materials. A slight excess of 2-methylimidazole (1.2-1.6 equivalents) and a significant excess of the alkali metal hydroxide (4-8 equivalents) are often employed to drive the reaction to completion.[1]
-
-
Presence of Water in the Initial Reaction Mixture: Water can interfere with the N-alkylation step.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.
-
Problem 2: High Levels of Impurities in the Crude Product
Key Impurities and Their Prevention:
Two primary impurities have been identified during the synthesis of Imidafenacin:
-
Impurity A: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile: This is the intermediate nitrile compound. Its presence indicates incomplete hydrolysis.
-
Cause: Insufficient reaction time or temperature during the hydrolysis step, or an inadequate amount of base.
-
Solution: Prolong the reaction time at 65-85°C and ensure a sufficient excess of the alkali metal hydroxide is used. Monitor the reaction progress by HPLC to confirm the disappearance of the nitrile intermediate.[2][3]
-
-
Impurity B: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid: This impurity arises from the hydrolysis of the amide product to the corresponding carboxylic acid.
-
Cause: Prolonged exposure to harsh basic conditions at elevated temperatures.
-
Solution: While a high concentration of base is needed for the initial hydrolysis, prolonged heating should be avoided once the amide is formed. Careful monitoring of the reaction is key to stopping it at the optimal time.[2][3]
-
Problem 3: Difficulty in Purifying the Final Product
Troubleshooting Recrystallization:
-
Oiling Out: The product separates as an oil instead of crystals.
-
Cause: The solvent may be too nonpolar for the compound, or the solution is cooled too rapidly.
-
Solution: Try a more polar solvent or a solvent mixture. Ensure the solution is cooled slowly and with gentle stirring to encourage crystal formation. Seeding the solution with a small crystal of pure Imidafenacin can also induce crystallization.
-
-
Poor Crystal Formation: The product precipitates as an amorphous solid or very fine powder.
-
Cause: The solution is supersaturated too quickly, or the chosen solvent is not ideal.
-
Solution: Experiment with different recrystallization solvents. Common choices include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or mixtures with anti-solvents like water or hexanes. Slow cooling is crucial.
-
-
Impurities Co-precipitating: The purified product still contains significant levels of impurities.
-
Cause: The chosen solvent does not effectively differentiate between the product and the impurities in terms of solubility.
-
Solution: A multi-step purification process involving recrystallization from different solvent systems may be necessary. An initial wash of the crude product with a solvent in which the impurities are more soluble than Imidafenacin can also be effective.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of the one-pot synthesis of Imidafenacin?
A1: The one-pot synthesis of Imidafenacin offers several advantages over traditional multi-step methods. It simplifies the overall process by reducing the number of reaction and work-up steps. This method often utilizes less harsh reaction conditions, avoids the use of expensive and hazardous solvents like DMF or DMSO, and can lead to shorter reaction times and higher overall yields, making it more suitable for industrial-scale production.[1]
Q2: How can I monitor the progress of the reaction?
A2: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting materials and the formation of the intermediate nitrile and the final amide product. This allows for precise determination of the reaction endpoint and helps to minimize the formation of the carboxylic acid impurity.
Q3: What is the role of the phase-transfer catalyst in this synthesis?
A3: The phase-transfer catalyst (PTC) is essential for facilitating the reaction between the water-insoluble 2-haloethyl diphenylacetonitrile and the water-soluble deprotonated 2-methylimidazole. The PTC transports the imidazole anion from the aqueous or solid phase into the organic phase where the reaction occurs, thereby increasing the reaction rate and efficiency.
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reaction should be carried out in a well-ventilated fume hood. Alkali metal hydroxides are corrosive and should be handled with care. The halogenated starting materials can be irritants and should be handled accordingly.
Data Presentation
Table 1: Reactant Molar Ratios for One-Pot Imidafenacin Synthesis
| Reactant | Molar Ratio (relative to 2-haloethyl diphenylacetonitrile) | Reference |
| 2-haloethyl diphenylacetonitrile | 1 | [1] |
| 2-methylimidazole | 1.2 - 1.6 | [1] |
| Alkali Metal Hydroxide (e.g., KOH, NaOH) | 4 - 8 | [1] |
| Phase-Transfer Catalyst (e.g., PEG) | 0.04 - 0.1 (by weight relative to starting material) | [1] |
Table 2: Common Impurities in Imidafenacin Synthesis
| Impurity Name | Structure | Common Cause of Formation | Mitigation Strategy |
| 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile | Intermediate | Incomplete hydrolysis of the nitrile functional group. | Increase reaction time and/or temperature during the hydrolysis step. Ensure a sufficient excess of base is present. |
| 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid | Hydrolysis of the final amide product. | Prolonged reaction at high temperatures in the presence of a strong base. | Carefully monitor the reaction progress by HPLC and stop the reaction once the amide formation is complete. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Imidafenacin
This protocol is adapted from the method described in patent CN105399678A.
Materials:
-
2-Chloroethyl diphenylacetonitrile
-
2-Methylimidazole
-
Potassium Hydroxide (KOH)
-
Polyethylene Glycol 800 (PEG-800)
-
Isopropyl Alcohol (Isopropanol)
-
Hydrochloric Acid (HCl) for neutralization
-
Water
Procedure:
-
In a reaction vessel, mix potassium hydroxide (8 equivalents) with isopropanol.
-
At room temperature, add 2-Chloroethyl diphenylacetonitrile (1 equivalent), 2-methylimidazole (1.6 equivalents), and PEG-800.
-
Stir the mixture at 20-30°C. Monitor the formation of the intermediate, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile, by HPLC.
-
Once the formation of the intermediate is complete, raise the temperature to 75-85°C and continue stirring.
-
Monitor the hydrolysis of the nitrile to the amide (Imidafenacin) by HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture to a pH of 8-9 with hydrochloric acid.
-
Allow the crude Imidafenacin to crystallize at room temperature.
-
Filter the crude product, wash it with water, and dry it.
-
Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: HPLC Analysis of Imidafenacin and Related Substances
This protocol is based on methods described in patents for the analysis of Imidafenacin.
Chromatographic Conditions:
-
Column: C18, 5 µm, 250 x 4.6 mm
-
Mobile Phase A: 20 mM Disodium Phosphate solution, pH adjusted to 7.45 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-10 min: 65% A, 35% B
-
10-15 min: Linear gradient to 20% A, 80% B
-
15-25 min: 20% A, 80% B
-
25-35 min: Linear gradient back to 65% A, 35% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve an accurately weighed amount of the sample in the mobile phase to obtain a concentration of approximately 0.5 mg/mL.
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of Imidafenacin.
References
Enhancing the Stability of Imidafenacin Stock Solutions: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preparing, storing, and troubleshooting Imidafenacin stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing Imidafenacin stock solutions?
A1: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended due to Imidafenacin's good solubility in this solvent, up to 50 mM.[1] For assays where DMSO may interfere, ethanol can be considered, although solubility might be lower. For aqueous buffers, the solubility is significantly lower (up to 20 mM in water), and the pH of the buffer can influence stability.[1]
Q2: What are the optimal storage conditions for Imidafenacin stock solutions?
A2: Imidafenacin stock solutions, particularly in DMSO, should be stored at -20°C or -80°C for long-term stability. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[2][3] For short-term storage (a few days), refrigeration at 4°C may be acceptable, but validation is recommended. Solid Imidafenacin should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1]
Q3: How can I avoid precipitation of Imidafenacin when diluting my stock solution into an aqueous buffer?
A3: Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue for many organic compounds. To mitigate this, it is recommended to perform dilutions in a stepwise manner. Adding the stock solution to the aqueous buffer slowly while vortexing can also help. If precipitation persists, consider using a co-solvent such as glycerol, Tween 80, or PEG400 in your final working solution, ensuring the final concentration of the co-solvent is compatible with your experimental system.[3]
Q4: Is Imidafenacin sensitive to light?
Q5: How long can I store my Imidafenacin stock solution?
A5: In the absence of specific stability data for Imidafenacin, a general guideline for small molecule stock solutions in DMSO stored at -20°C is up to 3 months, and at -80°C for up to 6 months.[2][3] However, it is highly recommended to perform periodic quality control checks to ensure the integrity of the stock solution, especially for long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate observed in stock solution upon thawing. | The compound may have come out of solution during freezing. | Warm the solution to 37°C and vortex or sonicate for a few minutes to redissolve the compound.[2] If the precipitate does not dissolve, the concentration may be too high for the solvent at that temperature. |
| Loss of compound activity over time. | The compound may have degraded due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, or moisture). | Prepare fresh stock solutions and aliquot them into single-use volumes. Always store protected from light at -20°C or -80°C. Perform a stability test on your stock solution to determine its usable lifespan under your storage conditions. |
| Inconsistent experimental results. | This could be due to inaccurate concentration of the stock solution or degradation of the compound. | Verify the concentration of your stock solution using a validated analytical method such as HPLC. Ensure proper dissolution and storage of the compound. |
| Cloudiness or precipitation when diluting with aqueous media. | The compound has low aqueous solubility. | Dilute the stock solution in a stepwise manner. Use pre-warmed aqueous media. Consider the use of a biocompatible co-solvent if your experimental setup allows.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Imidafenacin Stock Solution in DMSO
Materials:
-
Imidafenacin (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated balance
Procedure:
-
Weighing: Accurately weigh the required amount of Imidafenacin powder. For a 1 mL of 10 mM stock solution, you will need 3.194 mg of Imidafenacin (Molecular Weight: 319.4 g/mol ).
-
Dissolution: Add the weighed Imidafenacin to a sterile vial. Add the appropriate volume of DMSO to achieve the final concentration of 10 mM.
-
Mixing: Vortex the solution for several minutes until the solid is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected (amber) tubes. Store the aliquots at -20°C or -80°C.
Protocol for a Basic Stability Assessment of Imidafenacin Stock Solution
This protocol outlines a forced degradation study to assess the stability of your Imidafenacin stock solution under different stress conditions.
Materials:
-
Prepared Imidafenacin stock solution (e.g., 10 mM in DMSO)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV at 220 nm)[5]
-
Mobile phase (e.g., Acetonitrile and 20mM Disodium Phosphate buffer, pH 7.45)[5]
-
Incubator or water bath
-
UV light source
-
pH meter
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Initial Analysis (T=0): Analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial peak area of Imidafenacin. This will serve as the baseline.
-
Stress Conditions:
-
Thermal Stability: Store aliquots of the stock solution at different temperatures (e.g., 4°C, room temperature, 40°C) for a defined period (e.g., 1, 3, 7, and 14 days).
-
Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., 1 to 5 cycles), freezing at -20°C and thawing at room temperature.
-
Photostability: Expose an aliquot to a controlled UV light source for a defined period, while keeping a control aliquot wrapped in foil to protect it from light.[6][7]
-
pH Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., acidic, neutral, and basic) and incubate for a defined period.
-
-
Analysis of Stressed Samples: After the defined stress period, analyze each sample by HPLC.
-
Data Analysis: Compare the peak area of Imidafenacin in the stressed samples to the initial peak area (T=0). Calculate the percentage of degradation for each condition. Any new peaks that appear are potential degradation products.
Visualizations
References
- 1. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. pharmatutor.org [pharmatutor.org]
Validation & Comparative
Comparative Efficacy of Imidafenacin vs. Solifenacin in Overactive Bladder Models: A Comprehensive Guide for Researchers
This guide provides a detailed comparison of the efficacy of Imidafenacin and Solifenacin, two prominent antimuscarinic agents for the treatment of overactive bladder (OAB). The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data, experimental methodologies, and underlying pharmacological mechanisms.
Introduction
Overactive bladder is a symptom complex characterized by urinary urgency, with or without urge incontinence, usually accompanied by frequency and nocturia. The primary pharmacological treatment for OAB involves antimuscarinic agents that target muscarinic receptors in the bladder, thereby reducing involuntary detrusor contractions. Imidafenacin and Solifenacin are two such agents that have demonstrated efficacy in managing OAB symptoms. This guide aims to provide an objective comparison of their performance based on available experimental data.
Mechanism of Action: Muscarinic Receptor Antagonism
Both Imidafenacin and Solifenacin exert their therapeutic effects by antagonizing muscarinic acetylcholine receptors, which are crucial for bladder smooth muscle contraction. The detrusor muscle of the bladder is predominantly innervated by parasympathetic nerves that release acetylcholine (ACh). ACh binds to M2 and M3 muscarinic receptor subtypes on the detrusor muscle, with the M3 receptor being the primary mediator of contraction.
Imidafenacin exhibits high affinity for M1 and M3 receptors and a lower affinity for M2 receptors.[1][2] Solifenacin also demonstrates high affinity for the M3 receptor subtype.[3] The antagonism of M3 receptors by these drugs inhibits the downstream signaling cascade that leads to detrusor muscle contraction, thus increasing bladder capacity and reducing the symptoms of OAB.[1][4]
References
- 1. Best Practices for Cystometric Evaluation of Lower Urinary Tract Function in Muriform Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Validated HPLC Methods for Imidafenacin Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Imidafenacin hydrochloride, a potent and selective antagonist of M3 and M1 muscarinic receptors used in the treatment of overactive bladder. The following sections present a side-by-side analysis of different HPLC methodologies and alternative analytical techniques, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific analytical needs, from routine quality control to bioanalytical studies.
Comparison of Validated Analytical Methods
The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the purpose of the study (e.g., quality control, pharmacokinetic studies). This section compares two distinct HPLC methods and a high-sensitivity Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
Data Presentation
The following tables summarize the key performance parameters of the different analytical methods for this compound quantification.
Table 1: Comparison of Chromatographic Conditions
| Parameter | HPLC Method 1[1] | HPLC Method 2 | LC-MS/MS Method (Bioanalytical)[2][3] |
| Stationary Phase | C18 (5 µm, 250 x 4.6 mm) | Phenyl Silane Bonded Silica | Semi-micro HPLC column |
| Mobile Phase | Acetonitrile : 20mmol/L Disodium Phosphate Solution (37:63, v/v), pH 7.45 | Buffer Salt Solution (e.g., Phosphate) : Organic Phase (e.g., Acetonitrile) | Gradient Elution |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | Not Specified |
| Column Temperature | 40 °C | 20 - 40 °C | Not Specified |
| Detection | UV at 220 nm | UV at 210-250 nm | Tandem Mass Spectrometry (APCI or ESI) |
Table 2: Comparison of Validation Parameters
| Parameter | HPLC Method 1[1] | HPLC Method 2 | LC-MS/MS Method (Bioanalytical)[2][3] |
| Linearity Range | 4.032 - 40.32 µg/mL | Not Specified | 10 - 500 pg/mL (in plasma)[3], 0.2 - 50 ng/mL (in urine)[2] |
| Limit of Detection (LOD) | 1.99 ng/mL | Not Specified | Not Specified (but capable of detecting low pg/mL levels) |
| Limit of Quantification (LOQ) | 3.98 ng/mL | Not Specified | Not Specified (but capable of quantifying low pg/mL levels) |
| Accuracy | Good recovery mentioned | High accuracy mentioned | Within ±17.0% at LLOQ, within ±12.8% at higher concentrations[2] |
| Precision | Good repeatability mentioned | Not Specified | Intra-day and Inter-day precision within 16.1% at LLOQ, within 11.1% at higher concentrations[2] |
| Specificity | Not explicitly stated | Strong specificity mentioned | High selectivity achieved through mass detection |
Experimental Protocols
Detailed methodologies for the cited analytical techniques are provided below.
HPLC Method 1 Protocol[1]
This reversed-phase HPLC method is suitable for the determination of Imidafenacin content in bulk drug and pharmaceutical formulations.
-
Chromatographic System:
-
Column: C18, 5 µm particle size, 250 mm x 4.6 mm I.D.
-
Mobile Phase: A mixture of acetonitrile and 20mmol/L disodium phosphate solution in a ratio of 37:63 (v/v). The pH is adjusted to 7.45 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detector set at 220 nm.
-
-
Sample Preparation:
-
Accurately weigh about 10mg of Imidafenacin sample and dissolve in a 50mL volumetric flask using a solubilizer (acetonitrile:20mmol/L disodium phosphate solution at pH 7.45 = 1:1 v/v).
-
Dilute 1mL of this solution to 10mL with the solubilizer to obtain a test solution with a concentration of about 0.1 mg/mL.
-
LC-MS/MS Bioanalytical Method Protocol[2][3]
This method is designed for the sensitive quantification of Imidafenacin and its metabolites in biological matrices like human plasma and urine.
-
Sample Preparation:
-
Chromatographic System:
-
Detection System:
-
A tandem mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source is used for detection.[3]
-
Alternative Analytical Techniques
Besides HPLC and LC-MS/MS, other analytical techniques can be considered for the quantification of this compound.
-
UV-Visible Spectrophotometry: This is a simpler and more cost-effective technique compared to HPLC. However, it is less specific and may be prone to interference from excipients in a formulation. A direct UV spectrophotometric method for this compound has not been detailed in the search results, but it could potentially be developed by identifying a suitable wavelength of maximum absorbance in a specific solvent.
-
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that offers advantages such as high efficiency, short analysis time, and low consumption of reagents and samples.[4][5] While no specific validated CE method for this compound was found in the search results, its principles suggest it could be a viable alternative, particularly for the analysis of impurities.[4]
Method Validation Workflow
The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.
Caption: A typical workflow for HPLC method development and validation.
References
- 1. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]
- 2. Development and validation of bioanalytical methods for imidafenacin (KRP-197/ONO-8025) and its metabolites in human urine by using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of bioanalytical methods for Imidafenacin (KRP-197/ONO-8025) and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis for drug analysis in body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Muscarinic Receptor Affinity: Imidafenacin vs. Darifenacin
In the landscape of treatments for overactive bladder (OAB), the therapeutic efficacy of antimuscarinic agents is intrinsically linked to their affinity and selectivity for the various subtypes of muscarinic acetylcholine receptors (M1-M5). This guide provides a detailed comparative analysis of two prominent M3 selective antagonists, Imidafenacin and Darifenacin, focusing on their muscarinic receptor binding profiles. This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Receptor Affinity
The binding affinities of Imidafenacin and Darifenacin for the five human muscarinic receptor subtypes (M1-M5) are summarized in the table below. The data, presented as pKi values, are derived from radioligand binding assays using Chinese Hamster Ovary (CHO-K1) cells stably expressing human recombinant muscarinic receptors. A higher pKi value indicates a higher binding affinity.
| Muscarinic Receptor Subtype | Imidafenacin (pKi) | Darifenacin (pKi) | Primary Signaling Pathway |
| M1 | ~8.5[1] | 8.2[2] | Gq |
| M2 | ~7.7[1] | 7.4[2] | Gi/o |
| M3 | ~8.8[1] | 9.1[2] | Gq |
| M4 | Not Reported | 7.3[2] | Gi/o |
| M5 | Not Reported | 8.0[2] | Gq |
Note: Quantitative pKi values for Imidafenacin at M4 and M5 receptors were not available in the reviewed literature. Imidafenacin is reported to have a higher affinity for M1 and M3 receptors compared to the M2 subtype.
Interpreting the Data
Darifenacin demonstrates a clear selectivity for the M3 receptor subtype, with a pKi value of 9.1.[2] Its affinity for M3 is significantly higher than for the other muscarinic subtypes.[2][3] Imidafenacin also shows a high affinity for the M3 receptor, comparable to its affinity for the M1 receptor, and a lower affinity for the M2 receptor.[1] This M3 selectivity is a key therapeutic target for OAB, as the M3 receptor is primarily responsible for detrusor muscle contraction.[4]
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate a variety of cellular responses. The five subtypes are broadly categorized based on their primary G protein coupling.
Caption: Muscarinic receptor signaling pathways.
The M1, M3, and M5 receptor subtypes preferentially couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn elevates intracellular calcium levels.[5][6][7] The M2 and M4 subtypes primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, resulting in a decrease in cyclic AMP (cAMP).[5][7]
Experimental Protocols
The binding affinities of Imidafenacin and Darifenacin to muscarinic receptors are typically determined through in vitro radioligand binding assays. A generalized protocol is outlined below.
Radioligand Binding Assay
This method measures the affinity of a drug by quantifying its ability to displace a radiolabeled ligand that is known to bind to the target receptor.
Caption: Experimental workflow for radioligand binding assay.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells, stably transfected to express one of the five human muscarinic receptor subtypes (M1-M5), are cultured and harvested.
-
The cell membranes are then isolated through homogenization and centrifugation to be used in the binding assay.[8]
2. Competitive Binding Assay:
-
The cell membranes are incubated in a buffer solution containing a constant concentration of a radiolabeled muscarinic antagonist, typically [N-methyl-3H]-scopolamine ([3H]NMS).[2][9]
-
Varying concentrations of the unlabeled competitor drug (Imidafenacin or Darifenacin) are added to the incubation mixture.[2]
-
The mixture is incubated at a controlled temperature (e.g., 20°C) to allow the binding to reach equilibrium.[2]
3. Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand in the solution.[8]
-
The filters are then washed with an ice-cold buffer to remove any non-specifically bound radioligand.[8]
-
The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.[8]
4. Data Analysis:
-
The data are used to generate a competition curve, plotting the percentage of specifically bound radioligand against the concentration of the competitor drug.
-
From this curve, the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[2] The Ki value is a measure of the drug's binding affinity for the receptor.
Conclusion
Both Imidafenacin and Darifenacin exhibit a high affinity for the M3 muscarinic receptor, which is the primary target for the treatment of overactive bladder. Darifenacin shows a more pronounced selectivity for the M3 subtype over all other muscarinic receptors. While quantitative data for Imidafenacin's affinity at M4 and M5 receptors are not as readily available, existing data confirms its high affinity for M1 and M3 receptors with a lower affinity for M2. The distinct binding profiles of these two drugs may contribute to differences in their efficacy and side-effect profiles, providing valuable information for researchers and clinicians in the field of urology and pharmacology.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ics.org [ics.org]
- 3. Darifenacin: a muscarinic M3-selective receptor antagonist for the treatment of overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 7. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Human muscarinic receptor binding characteristics of antimuscarinic agents to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Imidafenacin and Propiverine for the Management of Urinary Incontinence
This guide provides a detailed comparison of the efficacy and safety of two prominent antimuscarinic agents, Imidafenacin and Propiverine, for the treatment of overactive bladder (OAB) and associated urinary incontinence. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of clinical trial data, experimental methodologies, and mechanisms of action.
Mechanism of Action
Both Imidafenacin and Propiverine function as antimuscarinic agents, targeting muscarinic acetylcholine receptors in the bladder's detrusor muscle to alleviate OAB symptoms. However, their receptor selectivity and additional properties differ.
Imidafenacin exhibits a high affinity for M3 and M1 muscarinic receptor subtypes and a lower affinity for the M2 subtype.[1][2] The M3 receptors are primarily responsible for detrusor muscle contraction. By blocking these receptors, Imidafenacin leads to bladder relaxation and a reduction in urinary urgency, frequency, and incontinence.[3][4] Its selectivity for M3 receptors over M2 receptors may contribute to a more favorable safety profile, particularly concerning cardiac side effects.[1][2]
Propiverine also acts as an antimuscarinic agent but possesses an additional calcium antagonistic property.[5][6] It inhibits the influx of calcium ions into the smooth muscle cells of the bladder, further contributing to the relaxation of the detrusor muscle.[5][7] This dual mechanism of action provides a comprehensive approach to managing OAB symptoms.[5]
Below are diagrams illustrating the signaling pathways for both drugs.
Clinical Efficacy
Multiple clinical trials have demonstrated that Imidafenacin is not inferior to Propiverine in reducing incontinence episodes.[1][8] A meta-analysis of five studies involving 1,428 patients concluded that the efficacy of Imidafenacin was similar to that of Propiverine in treating OAB.[9]
The following tables summarize the quantitative data from key comparative studies.
Table 1: Efficacy in Reducing Incontinence and Urgency Episodes
| Efficacy Outcome | Imidafenacin (0.1 mg twice daily) | Propiverine (20 mg once daily) | Placebo | p-value (Imidafenacin vs. Propiverine) |
| Change in Weekly Urgency Urinary Incontinence (UUI) Episodes | ||||
| Study 1 (12 weeks)[10] | -69.1% | -70.4% | N/A | Non-inferior |
| Change in Number of Incontinence Episodes per Week | ||||
| Study 2 (12 weeks)[11] | -59.81% (0.2 mg/day) | N/A | -42.86% | P = 0.0010 (vs. Placebo) |
| Change in Daily Urgency Episodes | ||||
| Study 3 (12 weeks)[12] | N/A | -46.0% | -31.3% | P = 0.005 (vs. Placebo) |
| Meta-analysis[9] | Similar Efficacy | Similar Efficacy | N/A | p = 0.17 |
Table 2: Efficacy in Improving Micturition Parameters
| Efficacy Outcome | Imidafenacin (0.1 mg twice daily) | Propiverine (20 mg once daily) | Placebo | p-value (Imidafenacin vs. Propiverine) |
| Change in Micturitions per Day | ||||
| Study 1[11] | Significant Improvement | Significant Improvement | N/A | p = 0.96 (Meta-analysis[9]) |
| Change in Urine Volume Voided per Micturition | ||||
| Study 1[11] | Significant Improvement | Significant Improvement | N/A | p = 0.0006 (Meta-analysis[9]) |
Safety and Tolerability
While both drugs are generally well-tolerated, studies suggest that Imidafenacin may have a better safety profile, particularly concerning dry mouth.[1][11]
Table 3: Incidence of Key Adverse Events
| Adverse Event | Imidafenacin (0.1 mg twice daily) | Propiverine (20 mg once daily) | p-value |
| Any Adverse Events | 72.9%[11] | 81.7%[11] | p = 0.0101[11] |
| Dry Mouth (Any severity) | 31.5%[11] | 39.9%[11] | p = 0.0302[11] |
| Dry Mouth (Moderate to Severe) | 5.0%[1] | 9.2%[1] | p = 0.0433[1] |
| Constipation | 14.4% (long-term study)[1] | N/A | N/A |
| QTc Interval Change | No significant change[8] | Significant increase (p < 0.0001)[8] | N/A |
A meta-analysis also found that Imidafenacin was better tolerated than Propiverine, with a lower incidence of dry mouth (OR 0.73) and any adverse events (OR 0.63).[9][13]
Experimental Protocols
The clinical trials comparing Imidafenacin and Propiverine generally follow a similar design. Below is a detailed description of a typical experimental protocol and a corresponding workflow diagram.
Study Design: A randomized, double-blind, placebo- and active-controlled, parallel-group study.
Patient Population: Male and female patients (typically ≥ 20 years old) with a diagnosis of overactive bladder, characterized by symptoms of urinary frequency (e.g., ≥8 voids/day), urgency (e.g., ≥1 episode/day), and/or urge incontinence.[1][14] Exclusion criteria often include significant bladder outlet obstruction, stress incontinence, and certain cardiovascular conditions.[14]
Treatment:
-
Imidafenacin Group: 0.1 mg administered orally twice daily.[8]
-
Propiverine Group: 20 mg administered orally once daily.[8]
-
Placebo Group: An identical-looking tablet administered on the same schedule as the active treatments.[8]
Duration: The treatment period is typically 12 weeks.[8][10]
Efficacy Assessments:
-
Primary Endpoint: Change from baseline in the number of incontinence episodes per week, often recorded in a patient's micturition diary.[10][11]
-
Secondary Endpoints:
Safety Assessments:
-
Monitoring and recording of all adverse events.
-
Vital signs, electrocardiogram (ECG) with a focus on the QTc interval, and laboratory tests (hematology, blood chemistry, urinalysis).[8]
Conclusion
Both Imidafenacin and Propiverine are effective treatments for overactive bladder and urinary incontinence. Clinical evidence suggests that Imidafenacin (0.1 mg twice daily) is not inferior to Propiverine (20 mg once daily) in terms of efficacy. However, Imidafenacin appears to have a more favorable safety profile, with a significantly lower incidence of dry mouth and overall adverse events. This difference in tolerability may be a crucial factor in treatment selection and patient adherence. The lack of a significant effect on the QTc interval with Imidafenacin is another important safety consideration. Further long-term studies are warranted to confirm these findings and to evaluate the comparative efficacy and safety of these agents in diverse patient populations.
References
- 1. scienceopen.com [scienceopen.com]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Imidafenacin? [synapse.patsnap.com]
- 4. What is Imidafenacin used for? [synapse.patsnap.com]
- 5. What is the mechanism of Propiverine Hydrochloride? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A randomized, double-blind, placebo- and propiverine-controlled trial of the novel antimuscarinic agent imidafenacin in Japanese patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of imidafenacin for overactive bladder in adult: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomised, prospective double-blind, propiverine-controlled trial of imidafenacin in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Urinary urgency outcomes after propiverine treatment for an overactive bladder: the 'Propiverine study on overactive bladder including urgency data' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ics.org [ics.org]
Validating the selectivity of Imidafenacin for bladder over salivary glands
A Comparative Guide to the Bladder Selectivity of Imidafenacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of imidafenacin for the urinary bladder over the salivary glands, benchmarked against other common antimuscarinic agents used in the treatment of overactive bladder (OAB). The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Introduction
Overactive bladder is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence. The primary pharmacological treatment involves antimuscarinic agents that antagonize muscarinic acetylcholine receptors, particularly the M3 subtype, which is crucial for detrusor muscle contraction. However, the systemic antagonism of M3 receptors, especially in the salivary glands, leads to the common and often treatment-limiting side effect of dry mouth. Consequently, developing bladder-selective antimuscarinic agents is a key objective in OAB drug development.
Imidafenacin is a newer antimuscarinic agent that has demonstrated a favorable selectivity profile for the bladder over the salivary glands.[1][2][3] This guide will delve into the experimental evidence supporting this claim, comparing its performance with established drugs such as solifenacin, tolterodine, and oxybutynin.
Comparative Selectivity Data
The selectivity of antimuscarinic agents can be quantified by comparing their binding affinities (Ki) or functional inhibitory potencies (IC50 or pKi) at muscarinic receptors in the bladder versus the salivary glands. A higher bladder-to-salivary gland selectivity ratio indicates a greater propensity to exert its therapeutic effect on the bladder with a reduced likelihood of causing dry mouth.
| Drug | Bladder (pKi) | Salivary Gland (pKi) | Bladder/Salivary Gland Selectivity Ratio (Ki Ratio) | Reference |
| Imidafenacin | ~3x higher affinity in parotid gland than bladder (Kd value) | - | Higher selectivity for bladder than salivary gland in vivo | |
| Solifenacin | 8.12 | 7.57 | 3.6 | [4] |
| 8.5 | 8.2 | 2.1 | [5] | |
| 8.4 | 7.4 | 10 | [6] | |
| Tolterodine | - | - | 2.2 - 2.4 | [4] |
| Oxybutynin | 8.2 (detrusor) | 8.5 (parotid) | ~0.5 | [7] |
| 8.6 (detrusor) | 8.8 (gland cells) | ~0.63 | [6] | |
| Darifenacin | - | - | Not functionally selective | [4] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the Ki values (Gland/Bladder). A ratio greater than 1 indicates selectivity for the bladder. Some studies present qualitative findings or use different metrics, which are noted.
Preclinical studies indicate that imidafenacin has a preference for muscarinic receptors in the bladder over those in the salivary glands, with an 8.8-fold preference for inhibiting distention-induced rhythmic bladder contractions over salivary secretion.[1] Furthermore, the duration of receptor binding of imidafenacin is reported to be longer in the bladder than in the salivary glands.[1] Solifenacin has also demonstrated greater selectivity for the urinary bladder over salivary glands compared to tolterodine, oxybutynin, and darifenacin in rat models.[4][8] In contrast, oxybutynin and darifenacin have shown little to no functional selectivity for the urinary bladder.[4] Tolterodine exhibits a degree of selectivity for the bladder over the salivary glands in vivo, although this is not attributed to muscarinic receptor subtype selectivity.[9][10][11]
Experimental Protocols
The data presented in this guide are derived from established in vitro and in vivo experimental models. The following are detailed methodologies for key experiments used to assess the bladder selectivity of antimuscarinic agents.
Radioligand Receptor Binding Assay
This assay determines the binding affinity of a drug to muscarinic receptors in target tissues.
-
Objective: To quantify the affinity (Ki) of antimuscarinic drugs for muscarinic receptors in bladder and salivary gland tissues.
-
Protocol:
-
Tissue Preparation: Homogenates of human or animal bladder (detrusor and/or mucosa) and parotid or submandibular gland tissues are prepared.[12][13]
-
Incubation: The tissue homogenates are incubated with a radiolabeled muscarinic receptor ligand, such as [N-methyl-3H]scopolamine methyl chloride ([3H]NMS), and varying concentrations of the unlabeled competitor drug (e.g., imidafenacin, solifenacin).[12][14]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The radioactivity of the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
-
In Vitro Functional Assay: Bladder Strip Contraction
This assay measures the functional effect of a drug on bladder muscle contractility.
-
Objective: To determine the potency (EC50 or pA2) of antimuscarinic drugs in inhibiting agonist-induced bladder muscle contraction.
-
Protocol:
-
Tissue Preparation: Strips of bladder detrusor muscle are dissected from animal or human bladders and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[15][16][17]
-
Tension Measurement: One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.[15]
-
Stimulation: The bladder strips are stimulated to contract with a muscarinic agonist, such as carbachol, or through electrical field stimulation (EFS) to induce nerve-mediated contractions.[15][18]
-
Antagonist Application: Cumulative concentration-response curves to the agonist are generated in the absence and presence of increasing concentrations of the antimuscarinic drug.
-
Data Analysis: The concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve (pA2 value) or the concentration that inhibits the contractile response by 50% (IC50) is calculated.[7]
-
In Vivo Functional Assay: Salivation Measurement
This assay assesses the in vivo effect of a drug on salivary gland function.
-
Objective: To evaluate the inhibitory effect of antimuscarinic drugs on salivation in animal models.
-
Protocol:
-
Animal Model: Anesthetized rats or other suitable animal models are used.
-
Salivation Induction: Salivation is stimulated by administering a muscarinic agonist, such as pilocarpine or carbachol.[4]
-
Saliva Collection: Pre-weighed cotton balls are placed in the animal's mouth to collect saliva over a specific period. The amount of saliva secreted is determined by the change in weight of the cotton balls.
-
Drug Administration: The antimuscarinic drug is administered (e.g., intravenously or orally) prior to the induction of salivation.
-
Data Analysis: The dose of the antimuscarinic drug that inhibits salivation by 50% (ID50) is determined.
-
Visualizations
Signaling Pathway of M3 Muscarinic Receptor Activation
The following diagram illustrates the signaling cascade initiated by acetylcholine (ACh) binding to M3 muscarinic receptors in both bladder smooth muscle and salivary gland acinar cells, leading to their respective physiological responses.
Caption: M3 receptor signaling pathway in bladder and salivary gland.
Experimental Workflow for Assessing Bladder Selectivity
The following diagram outlines the general workflow for determining the bladder-over-salivary gland selectivity of an antimuscarinic compound.
Caption: Workflow for determining bladder selectivity.
Conclusion
References
- 1. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Meta-Analysis of the Efficacy and Safety of Imidafenacin for Overactive Bladder Induced by Benign Prostatic Hyperplasia in Men Receiving Alpha-Blocker Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bladder Selectivity of Imidafenacin, a Novel Antimuscarinic Agent Developed to Treat Overactive Bladder | Semantic Scholar [semanticscholar.org]
- 4. In vitro and in vivo tissue selectivity profile of solifenacin succinate (YM905) for urinary bladder over salivary gland in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of in vitro selectivity profiles of solifenacin succinate (YM905) and current antimuscarinic drugs in bladder and salivary glands: a Ca2+ mobilization study in monkey cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M(3) receptor antagonism by the novel antimuscarinic agent solifenacin in the urinary bladder and salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of oxybutynin and its active metabolite, N-desethyl-oxybutynin, in the human detrusor and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solifenacin in overactive bladder syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tolterodine extended release in the treatment of male oab/storage luts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic Receptor Binding of Imidafenacin in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Muscarinic receptor subtypes in human bladder detrusor and mucosa, studied by radioligand binding and quantitative competitive RT-PCR: changes in ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Muscarinic Receptor Binding in Rat Bladder Urothelium and Detrusor Muscle by Intravesical Solifenacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Alterations in detrusor contractility in rat model of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reprocell.com [reprocell.com]
- 19. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, imidafenacin, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Analysis of Adverse Effect Profiles: Imidafenacin vs. Solifenacin
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of pharmacotherapy for overactive bladder (OAB), both Imidafenacin and Solifenacin have emerged as prominent anticholinergic agents. Their efficacy in managing symptoms of urinary urgency, frequency, and incontinence is well-documented. However, a critical determinant in the selection and development of such therapies lies in their adverse effect profiles. This guide provides a comprehensive side-by-side comparison of the adverse effects associated with Imidafenacin and Solifenacin, supported by data from clinical studies and detailed experimental methodologies.
Quantitative Comparison of Adverse Effects
The following table summarizes the incidence of key adverse effects reported in a 52-week, prospective, randomized, parallel-group trial (the LIST study), which directly compared Imidafenacin and Solifenacin in patients with OAB.[1][2][3][4][5][6]
| Adverse Effect | Imidafenacin (0.1 mg twice daily) | Solifenacin (5 mg once daily) | p-value |
| Any Adverse Event | 76.2% | 95.0% | - |
| Dry Mouth | 71.4% | 90.0% | 0.2379 |
| Severity of Dry Mouth | Significantly Milder | More Severe | 0.0092 |
| Constipation | 14.3% | 65.0% | 0.0013 |
| Blurred Vision | 9.5% | 35.0% | 0.0670 |
Pharmacological Signaling Pathways
Both Imidafenacin and Solifenacin exert their therapeutic effects by acting as competitive antagonists at muscarinic acetylcholine receptors, which are pivotal in mediating bladder muscle contractions. However, their selectivity for different muscarinic receptor subtypes (M1, M2, M3) may contribute to the observed differences in their adverse effect profiles.
Imidafenacin Signaling Pathway
Imidafenacin exhibits a high affinity for M3 and M1 receptors and a lower affinity for M2 receptors. Its antagonism of M3 receptors in the detrusor muscle of the bladder leads to muscle relaxation and an increase in bladder capacity. The blockade of M1 receptors may also contribute to the reduction of urinary frequency.
References
- 1. research.unc.edu [research.unc.edu]
- 2. utrgv.edu [utrgv.edu]
- 3. Comparative Evaluation of the Safety and Efficacy of Long-Term Use of Imidafenacin and Solifenacin in Patients with Overactive Bladder: A Prospective, Open, Randomized, Parallel-Group Trial (the LIST Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ics.org [ics.org]
- 6. ClinConnect | Clinical Study of Solifenacin Succinate in Patients With [clinconnect.io]
Imidafenacin's Non-Inferiority in Overactive Bladder Treatment: A Comparative Analysis
A comprehensive review of clinical data demonstrates that imidafenacin is a safe and effective treatment for overactive bladder (OAB), exhibiting non-inferiority to other commonly prescribed antimuscarinic agents such as solifenacin, tolterodine, and fesoterodine. Clinical trials consistently show comparable efficacy in reducing OAB symptoms, with some evidence suggesting a favorable safety profile for imidafenacin, particularly concerning adverse events like dry mouth and constipation.
Imidafenacin, a selective antimuscarinic agent, has been rigorously evaluated in multiple randomized controlled trials, establishing its therapeutic equivalence to other established OAB medications. These studies form the basis of its validation as a viable treatment option for patients suffering from symptoms of urinary urgency, frequency, and incontinence.
Efficacy Comparison
Clinical studies have consistently demonstrated that imidafenacin is non-inferior to its counterparts in improving key OAB symptoms.
A prospective, randomized controlled study comparing imidafenacin (0.1mg twice daily) and solifenacin (5mg once daily) over a 12-month period found that subjective symptoms of OAB were significantly improved in both treatment groups, with no significant differences observed between the two drugs.[1][2][3][4] Similarly, a randomized, double-blind, parallel-group study established the non-inferiority of imidafenacin to fesoterodine in terms of efficacy.[5]
Further evidence comes from a multicenter, open-label, randomized comparative phase III clinical trial which concluded that imidafenacin showed high clinical efficacy, not inferior, and in some aspects, superior to tolterodine.[6] Another randomized, open-label, tolterodine-controlled comparative study confirmed that the clinical efficacy and safety of imidafenacin are not inferior to those of tolterodine for treating Caucasian patients with OAB.[7][8] A meta-analysis of six studies involving 1430 patients further supports these findings, showing that while all compared antimuscarinic drugs improved OAB symptoms, imidafenacin demonstrated better performance in reducing nocturia episodes.[9]
| Efficacy Endpoint | Imidafenacin | Solifenacin | Tolterodine | Fesoterodine |
| Change in Daily Mean Voiding Frequency | Comparable to Fesoterodine (-3.38 ± 3.63)[5] | - | Comparable to Imidafenacin[6][7] | Comparable to Imidafenacin (-2.45 ± 3.73)[5] |
| Change in Urgency Episodes | Significantly improved[1] | Significantly improved[1] | Significant reduction[6] | No significant difference from Imidafenacin[5] |
| Change in Incontinence Episodes | -2.1 ± 2.2[7] | - | -1.9 ± 1.8[7] | No significant difference from Imidafenacin[5] |
| Change in Nocturia Episodes | Superior reduction (MD = -0.24)[9] | - | - | - |
Safety and Tolerability Profile
A key differentiator for imidafenacin appears to be its favorable safety and tolerability profile. While dry mouth is a common side effect of antimuscarinic drugs, studies suggest it may be less severe or of shorter duration with imidafenacin.
In a long-term study comparing imidafenacin and solifenacin, while both drugs led to dry mouth, the duration of this side effect was significantly shorter in the imidafenacin group.[2][3] This study also reported fewer treatment discontinuations due to adverse events in the imidafenacin group (5.8%) compared to the solifenacin group (13.5%).[2][3] A meta-analysis also found that imidafenacin was associated with a statistically lower rate of dry mouth and constipation compared to other antimuscarinics.[9] Clinical trials comparing imidafenacin to tolterodine and fesoterodine found no significant differences in safety profiles between the treatment groups.[5][6][7]
| Adverse Event | Imidafenacin | Solifenacin | Tolterodine | Fesoterodine |
| Dry Mouth | Shorter duration compared to Solifenacin[2][3] | Longer duration compared to Imidafenacin[2][3] | Similar incidence to Imidafenacin[6] | No significant difference from Imidafenacin[5] |
| Constipation | Lower incidence[9] | Higher incidence | Similar incidence to Imidafenacin | No significant difference from Imidafenacin[5] |
| Treatment Discontinuation due to Adverse Events | 5.8%[2][3] | 13.5%[2][3] | - | - |
Experimental Protocols
The non-inferiority of imidafenacin has been established through robust clinical trial methodologies. A common design is the randomized, controlled trial with parallel groups.
Example Experimental Protocol: Imidafenacin vs. Fesoterodine
This was a randomised, double-blind, parallel-group, fesoterodine-controlled study.[5]
-
Patient Population: Patients with continuous OAB symptoms for ≥ 3 months, a daily mean voiding frequency of ≥ 8, and a daily mean urgency or urgency incontinence frequency of ≥ 2.[5]
-
Treatment Arms:
-
Duration: 12 weeks.[5]
-
Primary Efficacy Endpoint: The difference in daily mean voiding frequency at 12 weeks.[5]
-
Secondary Efficacy Endpoints: Differences in daily mean voiding frequency at 4 and 8 weeks, urgency frequency, urgency incontinence frequency, incontinence frequency, nocturia frequency, and quality of life score.[5]
-
Safety Analysis: Monitored adverse events, vital signs, residual urine volume, and clinical laboratory tests.[5]
Visualizing the Research Process
To better understand the workflow of these clinical trials and the comparative logic, the following diagrams are provided.
Caption: Workflow of a typical non-inferiority clinical trial for OAB drugs.
Caption: Logical relationship of Imidafenacin's comparison to other OAB drugs.
References
- 1. ics.org [ics.org]
- 2. Long-term safety and efficacy of two different antimuscarinics, imidafenacin and solifenacin, for treatment of overactive bladder: a prospective randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Long-Term Safety and Efficacy of Two Different Antimuscarinics, Imidafenacin and Solifenacin, for Treatment of Overactive Bladder: A Prospective Randomized Controlled Study | Semantic Scholar [semanticscholar.org]
- 5. A randomised, double-blind, parallel design, multi-institutional, non-inferiority phase IV trial of imidafenacin versus fesoterodine for overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Imidafenacin for treatment of overactive bladder and urgent urinary incontinence: the results of open-label multicenter randomized controlled clinical trial] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Randomized, open-label, tolterodine-controlled, comparative study of the novel antimuscarinic agent imidafenacin in patients with overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Is imidafenacin an alternative to current antimuscarinic drugs for patients with overactive bladder syndrome? - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Imidafenacin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of imidafenacin hydrochloride in a laboratory setting. The following procedural guidance is designed to ensure safe handling and compliance with typical hazardous waste regulations.
This compound is an anticholinergic agent classified as harmful if swallowed and an irritant to the skin, eyes, and respiratory system.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All disposal procedures should be conducted in a well-ventilated area or a chemical fume hood.
Regulatory Compliance
The disposal of this compound, as with all pharmaceutical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[3][4] It is the responsibility of the waste generator to classify the waste in accordance with federal, state, and local regulations.[5] For bulk quantities or undiluted material, this compound should be treated as hazardous waste and disposed of through a licensed chemical waste disposal company, typically via incineration.[4][6] Do not dispose of this compound with household garbage or allow it to enter sewage systems.[1]
Quantitative Data Summary
The following table summarizes key hazard and identification data for imidafenacin.
| Property | Value |
| Chemical Name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide hydrochloride |
| CAS Number | 170105-16-5 (free base) |
| Molecular Formula | C₂₀H₂₁N₃O · HCl |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
| Signal Word | Warning |
| Disposal Consideration | Must not be disposed of together with household garbage. Do not allow product to reach sewage system. Disposal must be made according to official regulations. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed or seed by storage or disposal. |
Experimental Protocol for Small-Scale Laboratory Decontamination
For small quantities of this compound, such as residual amounts in laboratory glassware or contaminated solutions, chemical degradation prior to disposal may be an option, provided it is permitted by your institution's environmental health and safety (EHS) office. Imidafenacin, being a butanamide derivative, contains an amide bond that can be cleaved by hydrolysis under acidic or basic conditions.[3][7][8][9][10] This process breaks the molecule into a carboxylic acid and an amine, which may be less hazardous.
Objective: To hydrolyze the amide bond of this compound to reduce its biological activity before final disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M) for basic hydrolysis
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for acidic hydrolysis and for neutralization
-
pH indicator strips or a pH meter
-
Heat source (e.g., heating mantle, hot plate)
-
Appropriate reaction vessel (e.g., round-bottom flask with condenser)
-
Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat
Methodology: Basic Hydrolysis
-
Preparation: In a chemical fume hood, place the aqueous solution containing this compound into a round-bottom flask. If dealing with solid residue on glassware, rinse the glassware with water and collect the rinsate in the flask.
-
Alkalinization: Slowly add 1 M sodium hydroxide solution to the flask while stirring until the pH of the solution is above 12.
-
Hydrolysis: Attach a condenser to the flask and gently heat the solution to reflux for several hours. The time required for complete hydrolysis can vary and should be determined on a case-by-case basis, potentially guided by analytical techniques like TLC or LC-MS if necessary. Amide hydrolysis under basic conditions will yield a carboxylate salt and an amine.[3][7]
-
Cooling and Neutralization: Allow the solution to cool to room temperature. Carefully neutralize the solution by slowly adding 1 M hydrochloric acid until the pH is between 6.0 and 8.0. Monitor the pH using indicator strips or a pH meter.
-
Disposal: Before disposal, confirm with your institution's EHS office that the neutralized solution can be discharged into the sanitary sewer. Local regulations on the disposal of neutralized chemical waste must be followed.[11][12][13]
Methodology: Acidic Hydrolysis
-
Preparation: As with basic hydrolysis, prepare the this compound waste solution in a suitable flask within a chemical fume hood.
-
Acidification: The compound is a hydrochloride salt, but ensure the solution is acidic by slowly adding 1 M hydrochloric acid until the pH is below 2.
-
Hydrolysis: Attach a condenser and gently heat the solution to reflux for several hours. Acid-catalyzed hydrolysis will yield a carboxylic acid and an amine salt (in this case, an ammonium salt).[3][7][9]
-
Cooling and Neutralization: After cooling to room temperature, neutralize the solution by slowly adding 1 M sodium hydroxide solution until the pH is between 6.0 and 8.0.
-
Disposal: Consult with your institution's EHS office to ensure the final neutralized solution is suitable for sewer disposal according to local regulations.[11][12][13]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. What is the mechanism of Imidafenacin? [synapse.patsnap.com]
- 5. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetmol.com [targetmol.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Imidafenacin Hydrochloride
For Immediate Implementation: This document provides crucial safety and logistical protocols for all personnel handling Imidafenacin hydrochloride. Adherence to these procedures is mandatory to ensure a safe laboratory environment and prevent accidental exposure.
This compound is a compound that requires careful handling due to its potential health hazards. It can cause skin and eye irritation, is harmful if swallowed, and may lead to respiratory irritation.[1][2] The following guidelines are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step framework for the safe use, storage, and disposal of this substance.
Personal Protective Equipment (PPE) Protocol
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling this compound.
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. Double gloving is recommended. | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust particles and splashes. |
| Lab Coat | A full-length laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To be used when there is a risk of generating airborne powder or aerosols.[3] |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps to be followed.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The substance should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight, heat, and moisture.[4]
-
Store away from incompatible materials.
2. Handling and Use:
-
All handling of this compound powder should be conducted in a designated area, such as a chemical fume hood, to control potential dust generation.
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[1]
-
Wash hands thoroughly after handling.[1]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
Carefully sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[6]
-
Clean the spill area thoroughly.
4. Disposal:
-
All waste materials, including contaminated PPE and spilled substance, must be collected in a suitable, closed container labeled for chemical waste.[5]
-
Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of with household garbage or allow it to reach the sewage system.[1]
-
Consider using a licensed professional waste disposal service.
Emergency Procedures: Immediate First Aid
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kusuri-no-Shiori(Drug Information Sheet) [rad-ar.or.jp]
- 5. targetmol.com [targetmol.com]
- 6. capotchem.com [capotchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
